Litronesib
Beschreibung
This compound is an inhibitor of the kinesin-related motor protein Eg5 with potential antineoplastic activity. This compound selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and consequently cell death in tumor cells that are actively dividing. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein that plays an essential role during mitosis, particularly in the regulation of spindle dynamics, including assembly and maintenance.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 12 investigational indications.
an Eg5 inhibito
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(5R)-4-(2,2-dimethylpropanoyl)-5-[[2-(ethylamino)ethylsulfonylamino]methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O4S2/c1-8-24-14-15-34(31,32)25-16-23(17-12-10-9-11-13-17)28(19(30)22(5,6)7)27-20(33-23)26-18(29)21(2,3)4/h9-13,24-25H,8,14-16H2,1-7H3,(H,26,27,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAFBXLHPINSIK-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCS(=O)(=O)NC[C@@]1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910634-41-2 | |
| Record name | Litronesib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910634412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Litronesib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LITRONESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6611F8KYCV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Litronesib (LY2523355) discovery and development
An In-depth Technical Guide to the Discovery and Development of Litronesib (LY2523355)
Introduction
This compound (LY2523355) is a selective, allosteric inhibitor of the human mitotic kinesin Eg5, also known as kinesin spindle protein (KSP) or KIF11.[1][2][3] Discovered through a collaboration between Kyowa Kirin and Eli Lilly and Company, this compound emerged from a research program aimed at identifying novel antimitotic agents with mechanisms distinct from traditional tubulin-targeting drugs.[4][5]
Eg5 is a plus-end directed motor protein that plays an indispensable role in the early stages of mitosis.[2][3] It functions by hydrolyzing ATP to slide antiparallel microtubules apart, a critical action for the separation of centrosomes and the establishment of a bipolar spindle.[6][7] Inhibition of Eg5 prevents spindle pole separation, leading to the formation of characteristic monopolar spindles, which in turn activates the spindle assembly checkpoint (SAC), causing mitotic arrest and ultimately leading to apoptotic cell death in proliferating cancer cells.[5][8] Because Eg5's function is exclusive to mitosis, it represents an attractive therapeutic target, promising a wider therapeutic window and fewer side effects—such as neurotoxicity—compared to microtubule poisons.[5][7]
This compound is a thiadiazole derivative that progressed into clinical trials for various malignancies, including solid tumors, metastatic breast cancer, and acute leukemia.[4][9] This guide provides a comprehensive overview of its discovery, mechanism of action, preclinical development, and clinical evaluation, intended for researchers and professionals in drug development.
Discovery and Preclinical Development
The journey to this compound began with a phenotype-based screening for compounds that could induce mitotic arrest. This effort identified a precursor compound, K858, which served as the template for an extensive structure-activity relationship (SAR) program.[10] This program ultimately led to the discovery of this compound, a thiadiazole derivative with significantly improved potency and a broad spectrum of antiproliferative activity.[4][10]
Mechanism of Action
This compound functions as a selective, allosteric inhibitor of Eg5.[1][7] It binds to a pocket formed by helix α2, loop L5, and helix α3 of the Eg5 motor domain, a site distinct from the ATP-binding pocket.[4] This binding induces a conformational change that inhibits the enzyme's microtubule-stimulated ATPase activity, preventing the motor protein from performing its mechanical work.[8][11] The cellular consequence of this inhibition is the failure of centrosome separation, resulting in the formation of monoastral spindles, mitotic arrest, and subsequent apoptosis.[5][8] This targeted mechanism is responsible for its potent, schedule-dependent anticancer activity observed in numerous preclinical models.[1]
Figure 1: Mechanism of Action of this compound.
In Vitro Activity
This compound demonstrated potent inhibition of Eg5's enzymatic activity and broad antiproliferative effects across a wide range of cancer cell lines.
| Parameter | Value | Reference |
| Target | Kinesin Spindle Protein (Eg5/KSP) | [4] |
| KSP ATPase IC50 | 26 nM | [4] |
| Cellular Effect | Mitotic Arrest, Apoptosis | [1][5] |
| Effective Concentration | 25 nM induces cell death during mitotic arrest | [12] |
| Cell Line Activity | Inhibits growth of 68 cancer cell lines | [4] |
Table 1: In Vitro Activity of this compound
In Vivo Preclinical Efficacy
The antitumor activity of this compound was evaluated in various xenograft models, including patient-derived xenograft (PDX) models. The studies revealed a strong dose- and schedule-dependent efficacy, with some schedules leading to complete tumor remission.[5] A key finding from these studies was the identification of histone H3 phosphorylation (pHH3) in tumor and proliferating skin cells as a robust pharmacodynamic biomarker for target engagement and in vivo activity.[5]
| Model Type | Dosing Schedule | Observed Effect | Reference |
| Colo205 Xenograft | 1.1, 3.3, 10, and 30 mg/kg (i.v.) | Dose-dependent antitumor activity; increased pHH3-positive cells | [10][12] |
| Various Xenografts | Highly dose/schedule-dependent | Complete remission achieved in multiple models | [5] |
| PDX Models | N/A | Broad-spectrum anticancer activity | [5] |
Table 2: Summary of Preclinical In Vivo Efficacy of this compound
Experimental Protocols
The development of this compound relied on a series of well-defined experimental protocols to assess its activity from the molecular to the whole-organism level.
Eg5 ATPase Inhibition Assay
The enzymatic activity of Eg5 is commonly measured via a microtubule-activated ATPase assay that quantifies the amount of ADP produced.
-
Reagents : Recombinant human Eg5 motor domain, paclitaxel-stabilized microtubules, assay buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 10 µM paclitaxel), ATP, and an ADP detection kit (e.g., ADP Hunter™ Plus, DiscoveRx).
-
Procedure :
-
Dispense this compound or control compounds (e.g., S-Trityl-L-cysteine) in various concentrations into a 96-well plate.[13]
-
Add a mixture of Eg5 enzyme and microtubules to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
Stop the reaction and measure the ADP produced using the detection kit's reagents and a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[13]
-
Cell-Based Mitotic Arrest Assay
This assay visually confirms the on-target effect of Eg5 inhibition in cells.
-
Cell Culture : Plate cancer cells (e.g., HeLa, HCT116) on coverslips or in 96-well imaging plates and allow them to adhere overnight.[8][11]
-
Treatment : Treat cells with varying concentrations of this compound for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
-
Immunofluorescence :
-
Fix the cells with 3.7-4% formaldehyde.[12]
-
Permeabilize the cells with a detergent solution (e.g., 0.2% Triton X-100).[12]
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with primary antibodies against α-tubulin (to visualize spindles) and a nuclear counterstain (e.g., DAPI).
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
-
Imaging and Analysis : Acquire images using fluorescence microscopy. Quantify the percentage of cells exhibiting a monopolar spindle phenotype at each concentration to determine the EC50.[8]
Xenograft Tumor Model Protocol
In vivo efficacy is assessed using immunodeficient mice bearing human tumor xenografts.
-
Tumor Implantation : Subcutaneously implant cultured cancer cells (e.g., Colo205) or patient-derived tumor fragments into the flank of immunodeficient mice (e.g., nude mice).[5]
-
Treatment : Once tumors reach a specified volume, randomize mice into vehicle control and treatment groups. Administer this compound via intravenous (i.v.) bolus injection according to the desired dose and schedule (e.g., daily for 3 days, repeated every 3-4 weeks).[10][14]
-
Monitoring :
-
Measure tumor volume with calipers regularly (e.g., twice weekly).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
For pharmacodynamic studies, collect tumor and skin biopsies at various time points post-dose.[5]
-
-
Endpoint Analysis : Tissues are fixed and processed for immunohistochemistry to detect biomarkers like phospho-histone H3 (pHH3) to confirm mitotic arrest.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | C23H37N5O4S2 | CID 25167017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase 1 and dose-finding study of LY2523355 (this compound), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Allosteric Inhibition of Eg5 by Litronesib
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the allosteric inhibition of the mitotic kinesin Eg5 by Litronesib (LY2523355). It covers the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols relevant to the study of this potent anti-mitotic agent.
Introduction: Eg5 as a Therapeutic Target
The kinesin spindle protein Eg5, also known as KIF11, is a plus-end directed motor protein essential for a critical step in mitosis.[1][2] As a homotetrameric kinesin, Eg5 utilizes the energy from ATP hydrolysis to slide anti-parallel microtubules apart.[3] This action is fundamental for the separation of centrosomes and the establishment of the bipolar mitotic spindle, a structure required for the accurate segregation of chromosomes into two daughter cells.[4][5]
Unlike microtubules, which have crucial functions in both dividing and non-dividing cells, Eg5's expression and activity are largely restricted to mitosis.[3][6] This mitotic-specific role makes Eg5 an attractive target for cancer chemotherapy, as its inhibition is predicted to selectively affect rapidly proliferating cancer cells while sparing quiescent, healthy cells, potentially leading to an improved safety profile compared to traditional anti-tubulin agents like taxanes.[3][6] Inhibition of Eg5 disrupts spindle formation, leading to a characteristic monoastral spindle phenotype, which activates the spindle assembly checkpoint (SAC), induces mitotic arrest, and ultimately triggers apoptosis in cancer cells.[2][3][7]
This compound (LY2523355) is a selective, potent, allosteric inhibitor of Eg5 that has demonstrated broad-spectrum anti-proliferative activity in preclinical models.[7][8] This document details its mechanism and the methodologies used to characterize its activity.
Mechanism of Allosteric Inhibition by this compound
This compound functions not by competing with ATP at the nucleotide-binding site, but by binding to a distinct, allosteric pocket. This site is formed by the α2 helix, loop L5, and the α3 helix, approximately 12 Å away from the ATP-binding pocket.[9] This binding mode is shared by other thiadiazole derivatives and inhibitors like monastrol.[9][10]
Binding of this compound to this allosteric site locks the Eg5 motor domain in a state that mimics the ADP-bound conformation. This prevents the release of ADP from the nucleotide-binding pocket, effectively trapping Eg5 in a weak microtubule-binding state and halting its motor cycle.[7][10] Unable to perform its cross-linking and sliding functions, the outward forces required for centrosome separation are lost, leading to the collapse of the nascent spindle into a monopolar structure.
Caption: Allosteric binding of this compound to the Loop L5 site stalls the Eg5 motor cycle.
Cellular Consequences of Eg5 Inhibition
The biochemical inhibition of the Eg5 motor protein by this compound translates into a distinct and measurable cellular phenotype. The failure to separate centrosomes results in the formation of monopolar spindles, or "monoasters," where chromosomes condense and arrange themselves in a radial pattern around a single spindle pole.[4][5]
This gross structural defect in the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[3] The SAC halts the cell cycle in mitosis, preventing entry into anaphase until all chromosomes are properly attached to a bipolar spindle.[6] Sustained mitotic arrest induced by this compound ultimately overwhelms the cell's capacity to recover, leading to the initiation of apoptosis and programmed cell death.[2][6][8]
Caption: Pathway from Eg5 inhibition by this compound to apoptotic cell death.
Quantitative Data
The potency of this compound has been quantified through various biochemical and cell-based assays.
Table 1: Biochemical Activity of this compound
| Parameter | Target | Value | Reference |
| IC₅₀ | KSP/Eg5 ATPase Activity | 26 nM | [9] |
Table 2: Cellular and In Vivo Activity of this compound
| Assay Type | Finding | Dosing / Concentration | Model System | Reference |
| Anti-proliferative Activity | Broad-spectrum activity | Not specified | 68 cancer cell lines | [9] |
| Mitotic Arrest & Apoptosis | Induces cell death during mitotic arrest | 25 nM | Cancer cell lines | [11] |
| Antitumor Activity | Dose-dependent tumor regression | 1.1 - 30 mg/kg (i.v.) | Colo205 Xenograft Tumors | [11] |
| Phase 1 Clinical Trial | Recommended dose determined | 5 mg/m²/day (with G-CSF) | Japanese patients with advanced solid tumors | [12] |
Experimental Protocols
Characterizing Eg5 inhibitors like this compound involves a suite of specialized biochemical and cell-based assays.
Eg5 Microtubule-Activated ATPase Assay
This assay quantifies the enzymatic activity of Eg5 by measuring the rate of ATP hydrolysis, which is stimulated by the presence of microtubules. Inhibition of this activity is a primary indicator of target engagement. A common method involves a colorimetric assay to detect the release of inorganic phosphate (Pi).
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
Eg5 Enzyme: Recombinant human Eg5 motor domain is purified and diluted to a working concentration (e.g., 300-400 nM) in assay buffer.[13]
-
Microtubules (MTs): Tubulin is polymerized into microtubules using a stabilizing agent like paclitaxel and diluted in assay buffer.
-
ATP Solution: Prepare a stock solution of ATP in assay buffer.
-
Inhibitor: this compound is serially diluted in assay buffer containing a constant, low percentage of DMSO (e.g., <2.5%) to ensure solubility.[13]
-
-
Assay Procedure:
-
In a 96-well plate, add the Eg5 enzyme, microtubules, and varying concentrations of this compound.
-
Incubate the mixture for a short period at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a fixed time (e.g., 20-30 minutes).
-
-
Detection:
-
Stop the reaction.
-
Add a malachite green reagent, which forms a colored complex with the inorganic phosphate released during ATP hydrolysis.[13]
-
Measure the absorbance at ~650 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Convert absorbance values to the amount of Pi produced.
-
Plot the rate of ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: A typical workflow for measuring the IC₅₀ of an Eg5 ATPase inhibitor.
Microtubule Gliding Assay
This in vitro motility assay directly visualizes the function of motor proteins.[14][15] Motor proteins are affixed to a glass surface, and the movement of fluorescently labeled microtubules propelled by the motors is observed via microscopy. Inhibitors of motor function will slow or stop this movement.
Protocol:
-
Flow Cell Preparation: Construct a flow chamber using a glass slide and a coverslip.
-
Motor Immobilization:
-
Sequentially flow in an antibody against the tag on the recombinant Eg5 motor protein, followed by a blocking agent (e.g., casein) to prevent non-specific binding.
-
Introduce the Eg5 motor protein solution and incubate to allow binding to the surface-adhered antibodies.
-
-
Motility Observation:
-
Introduce a solution containing fluorescently labeled microtubules, ATP, and an oxygen-scavenging system to prevent photobleaching.
-
To test the inhibitor, the motility solution is supplemented with the desired concentration of this compound.
-
Place the slide on a fluorescence microscope equipped with a temperature-controlled stage.
-
-
Data Acquisition and Analysis:
-
Record time-lapse videos of the moving microtubules.
-
Use tracking software (e.g., ImageJ plugins) to measure the velocity of individual microtubules.[15]
-
Compare the gliding velocities in the presence and absence of this compound. A potent inhibitor will significantly reduce or completely halt microtubule gliding.
-
Cell-Based Mitotic Arrest and Immunofluorescence Assay
This assay visualizes the specific cellular phenotype—monoastral spindles—caused by Eg5 inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HeLa) on poly-D-lysine coated coverslips in a multi-well plate and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding using a blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against α-tubulin to visualize the microtubules and spindle structures.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the DNA with DAPI to visualize the chromosomes.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the percentage of mitotic cells exhibiting the characteristic monoastral spindle phenotype at each inhibitor concentration. This allows for the determination of a cellular IC₅₀ for mitotic arrest.
-
Caption: Key steps to visualize and quantify monoaster formation after this compound treatment.
Conclusion
This compound is a potent and selective allosteric inhibitor of Eg5 that effectively disrupts the mitotic spindle, leading to mitotic arrest and apoptosis in proliferating cancer cells. Its mechanism of action, which involves binding to the Loop L5 pocket and preventing ADP release, has been well-characterized through a variety of biochemical and cellular assays. The quantitative data underscores its potential as a therapeutic agent, and the detailed protocols provided herein serve as a guide for researchers in the continued investigation and development of Eg5 inhibitors for cancer therapy.
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A phase 1 and dose-finding study of LY2523355 (this compound), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Guided by Light: Optical Control of Microtubule Gliding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KIF11/Eg5 in Cancer Cell Proliferation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kinesin Family Member 11 (KIF11), also known as Eg5 or Kinesin Spindle Protein (KSP), is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Its primary function is to crosslink and slide antiparallel microtubules, a process critical for centrosome separation and proper chromosome segregation during mitosis.[1][2] Overexpression of KIF11 is a common feature in a wide range of human cancers, including but not limited to breast, lung, colon, ovarian, and glioblastoma, and is frequently associated with aggressive tumor behavior and poor prognosis.[1][3][4] This aberrant expression drives uncontrolled cell proliferation, making KIF11 a compelling therapeutic target in oncology. Inhibition of KIF11 leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death, selectively targeting rapidly dividing cancer cells while sparing non-proliferating healthy cells.[5][6] This guide provides a comprehensive overview of the role of KIF11 in cancer cell proliferation, detailing its mechanism of action, the quantitative effects of its inhibition, and its involvement in key oncogenic signaling pathways. Detailed experimental protocols for studying KIF11 are also provided to facilitate further research and drug development efforts.
The Core Biology of KIF11/Eg5 in Mitosis
KIF11 is a homotetrameric protein consisting of an N-terminal motor domain that binds to microtubules and hydrolyzes ATP, a central stalk domain that facilitates dimerization, and a C-terminal tail domain.[2] During the early stages of mitosis, KIF11 localizes to the mitotic spindle, where it generates an outward force that pushes the spindle poles apart.[1] This action is crucial for establishing a bipolar spindle, which is a prerequisite for the accurate alignment of chromosomes at the metaphase plate. The activity of KIF11 is tightly regulated by phosphorylation, primarily by cyclin-dependent kinase 1 (CDK1), which promotes its localization to the centrosome.[3][7]
KIF11/Eg5 as a Driver of Cancer Cell Proliferation
The overexpression of KIF11 has been documented in numerous cancer types and is functionally linked to enhanced cell proliferation, invasion, and metastasis.[2][3] High levels of KIF11 are often correlated with advanced tumor stage, higher grade, and poor patient survival.[8][9] By facilitating rapid cell division, KIF11 contributes to the clonal expansion of cancer cells. Furthermore, non-mitotic roles of KIF11 in processes like cell motility and intracellular transport are also emerging, suggesting a multifaceted contribution to cancer progression.[10]
Targeting KIF11/Eg5 in Cancer Therapy
The essential and specific role of KIF11 in mitosis makes it an attractive target for anticancer drug development. Unlike traditional microtubule-targeting agents like taxanes, which can cause significant neurotoxicity, KIF11 inhibitors are expected to have a better safety profile due to the low expression of KIF11 in non-dividing cells such as neurons.[7] Several small-molecule inhibitors of KIF11 have been developed and have shown promise in preclinical and clinical studies. These inhibitors typically bind to an allosteric pocket in the motor domain of KIF11, preventing ATP hydrolysis and locking the motor protein in a microtubule-bound state. This leads to the characteristic formation of monopolar spindles, G2/M cell cycle arrest, and ultimately, apoptosis.[4][6]
Quantitative Effects of KIF11 Inhibition
The inhibition of KIF11 has been shown to have potent anti-proliferative effects across a wide range of cancer cell lines. The following tables summarize the quantitative data from various studies.
Table 1: IC50 Values of KIF11 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Ispinesib | Glioblastoma | TICs | 1.15 ± 0.35 | [10] |
| Glioblastoma | non-TICs | 1.79 ± 0.22 | [10] | |
| Breast Cancer | 4T1 | 5 | [11] | |
| Ovarian Cancer | SKOV3 | 1.2 - 9.5 | [6] | |
| Colon Cancer | Colo 205 | 1.2 - 9.5 | [6] | |
| Filanesib | Meningioma | Anaplastic & Benign | < 1 | [12] |
| Monastrol | Small Cell Lung Cancer | SCLC cells | 14,000 | [11] |
| Gallbladder Cancer | GBC-SD, NOZ | Varies | [13] | |
| SB-743921 | Oral Cancer | HSC4 | Varies | [1] |
| Breast Cancer | TP53 mutant cells | Varies | [5] |
Table 2: Effect of KIF11 Inhibition on Cell Cycle Distribution
| Cancer Type | Cell Line | Treatment | % of Cells in G2/M Phase (Treated) | % of Cells in G2/M Phase (Control) | Reference |
| Oral Cancer | HSC4 | si-KIF11 | ~40% | ~20% | [1][7] |
| Oral Cancer | FaDu | si-KIF11 | ~35% | ~15% | [1][7] |
| Endometrial Cancer | ISHIKAWA | si-KIF11 | Increased | Baseline | |
| Endometrial Cancer | HEC-1-B | si-KIF11 | Increased | Baseline | [13] |
| Lung Adenocarcinoma | A549 | shKIF11 | Increased | Baseline | [8] |
| Lung Adenocarcinoma | PC-9 | shKIF11 | Increased | Baseline | [8][9] |
| Small Cell Lung Cancer | Lu-135, NCI-H69 | SB743921 | Arrested | Normal | [4] |
Table 3: Effect of KIF11 Inhibition on Apoptosis
| Cancer Type | Cell Line | Treatment | % of Apoptotic Cells (Treated) | % of Apoptotic Cells (Control) | Reference |
| Oral Cancer | HSC4 | si-KIF11 | ~25% | ~5% | [1][7] |
| Oral Cancer | FaDu | si-KIF11 | ~20% | ~5% | [1][7] |
| Breast Cancer | BT549 | si-KIF11 | Increased | Baseline | [2][14] |
| Breast Cancer | MDA-MB-231 | si-KIF11 | Increased | Baseline | [2][14] |
| Endometrial Cancer | ISHIKAWA | si-KIF11 | Increased | Baseline | |
| Endometrial Cancer | HEC-1-B | si-KIF11 | Increased | Baseline | [13] |
| Lung Adenocarcinoma | A549 | shKIF11 | Increased | Baseline | [8] |
| Lung Adenocarcinoma | PC-9 | shKIF11 | Increased | Baseline | [8][9] |
KIF11/Eg5 and Oncogenic Signaling Pathways
KIF11 does not function in isolation; its expression and activity are intertwined with major oncogenic signaling pathways, contributing to a complex network that promotes cancer cell proliferation and survival.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and stem cell self-renewal. Aberrant activation of this pathway is a hallmark of many cancers. Recent studies have demonstrated a functional link between KIF11 and the Wnt/β-catenin pathway.[15][16] Silencing KIF11 has been shown to inhibit the nuclear translocation of β-catenin, a key step in the activation of Wnt target genes such as TCF1 and CCND1 (Cyclin D1).[3] This suggests that KIF11 may play a role in mediating the pro-proliferative effects of the Wnt pathway. There is also evidence of a direct physical interaction between KIF11 and β-catenin.[2]
Figure 1: KIF11/Eg5 interaction with the Wnt/β-catenin signaling pathway.
PI3K/AKT Pathway
The PI3K/AKT pathway is a central signaling node that regulates cell growth, survival, and metabolism. Its constitutive activation is a frequent event in cancer. Evidence suggests that KIF11 can modulate the PI3K/AKT pathway.[13][17] Downregulation of KIF11 has been shown to decrease the phosphorylation of AKT, a key downstream effector of PI3K.[1] In gallbladder cancer, KIF11 has been reported to promote cell proliferation through the ERBB2/PI3K/AKT signaling pathway.[13] This suggests that KIF11 may act upstream of or in concert with the PI3K/AKT pathway to drive cancer cell proliferation.
Figure 2: KIF11/Eg5 and its influence on the PI3K/AKT signaling pathway.
MAPK/ERK and NF-κB/JNK Pathways
The MAPK/ERK and NF-κB/JNK pathways are also implicated in KIF11-mediated cancer cell proliferation and invasion.[3][18] Knockdown of KIF11 has been associated with decreased phosphorylation of ERK.[1] In non-small cell lung cancer, KIF11 has been suggested to act as a regulator of the NF-κB/JNK pathway.[3] However, the precise molecular mechanisms underlying these interactions require further investigation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of KIF11/Eg5 in cancer cell proliferation.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of KIF11 inhibitors on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the KIF11 inhibitor in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
Figure 3: Workflow for the MTT cell viability assay.
Western Blotting for KIF11 Protein Expression
This protocol is for detecting the expression levels of KIF11 protein in cancer cells.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against KIF11 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Figure 4: General workflow for Western blotting.
Immunofluorescence for KIF11 Localization
This protocol is for visualizing the subcellular localization of KIF11.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against KIF11 diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of KIF11 inhibition on the cell cycle.
-
Cell Treatment: Treat cells with the KIF11 inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
KIF11/Eg5 plays a pivotal and well-validated role in the proliferation of cancer cells. Its overexpression is a common feature of many malignancies and is associated with poor clinical outcomes. The selective inhibition of KIF11 represents a promising therapeutic strategy, with the potential for a favorable safety profile compared to traditional chemotherapeutics. The intricate involvement of KIF11 in key oncogenic signaling pathways, such as Wnt/β-catenin and PI3K/AKT, further underscores its importance as a therapeutic target.
Future research should focus on further elucidating the non-mitotic functions of KIF11 in cancer progression, exploring mechanisms of resistance to KIF11 inhibitors, and identifying predictive biomarkers to guide patient selection for KIF11-targeted therapies. Combination strategies, pairing KIF11 inhibitors with other targeted agents or immunotherapies, may also hold the key to overcoming resistance and improving therapeutic efficacy. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of KIF11 biology and translate these findings into novel and effective cancer treatments.
References
- 1. KIF11 Functions as an Oncogene and Is Associated with Poor Outcomes from Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport of Golgi-localized β-catenin p-S47 by KIF11 or KIFC3 induces primary ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Cell Lung Carcinoma Cells Depend on KIF11 for Survival [pubmed.ncbi.nlm.nih.gov]
- 5. 380 The kinesin-like protein Kif11 is essential for the survival of TP53 mutant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are KIF11 inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | KIF11 Serves as an Independent Prognostic Factor and Therapeutic Target for Patients With Lung Adenocarcinoma [frontiersin.org]
- 9. KIF11 Serves as an Independent Prognostic Factor and Therapeutic Target for Patients With Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Id1-Kif11 Axis in Triple-Negative Breast Cancer Using Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KIF15 promotes pancreatic cancer proliferation via the MEK–ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KIF11 promotes cell proliferation via ERBB2/PI3K/AKT signaling pathway in gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinesin Family Member 11 Enhances the Self-Renewal Ability of Breast Cancer Cells by Participating in the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinesin Family Member 11 Enhances the Self-Renewal Ability of Breast Cancer Cells by Participating in the Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Profile of Litronesib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litronesib, also known as LY2523355, is a selective, allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3] Eg5 is a plus-end directed motor protein that is essential for the formation and maintenance of the bipolar spindle during the M-phase of the cell cycle.[2][4] By inhibiting Eg5, this compound disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptosis in actively dividing cells.[1][5] This mechanism of action makes this compound a targeted anti-mitotic agent with potential applications in oncology.[4] this compound has been investigated in clinical trials for a variety of solid tumors and hematological malignancies.[2]
Mechanism of Action
This compound functions as an allosteric inhibitor of Eg5.[1] The binding of this compound to Eg5 induces a conformational change that prevents the hydrolysis of ATP, the energy source for the motor function of the protein.[6][7] This inhibition of ATPase activity halts the movement of Eg5 along microtubules, which is critical for the separation of centrosomes and the establishment of a bipolar spindle.[8]
The downstream consequence of Eg5 inhibition is the formation of a "monoastral" spindle, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules.[9][10] This abnormal spindle structure activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome alignment before anaphase.[5] Sustained activation of the SAC due to the persistent presence of the monoastral spindle ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][9]
dot
Caption: Mechanism of action of this compound.
Pharmacological Data
In Vitro Activity
This compound has demonstrated potent and selective inhibitory activity against Eg5 in various in vitro assays. The half-maximal inhibitory concentration (IC50) for Eg5 ATPase activity is a key parameter for evaluating its potency.[6]
| Parameter | Value | Assay Type |
| Eg5 ATPase IC50 | 26 nM | In vitro biochemical assay |
Table 1: In Vitro Potency of this compound[6]
The cellular consequence of Eg5 inhibition is the induction of mitotic arrest and subsequent cell death. The concentration of this compound required to induce these effects has been determined in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value |
| Multiple Cancer Cell Lines | Various | Mitotic Arrest | 25 nM |
Table 2: Cellular Activity of this compound[11]
Pharmacokinetics
Pharmacokinetic studies in human patients have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. These studies are crucial for determining the optimal dosing and schedule for clinical efficacy.
| Parameter | Value | Patient Population |
| Dose Proportionality | Exposure increases with dose | Japanese patients with advanced solid tumors |
| Recommended Phase 2 Dose | 5 mg/m²/day on Days 1, 2, 3 with G-CSF | Japanese patients with advanced solid tumors |
| Recommended Phase 2 Regimens | 6 mg/m²/day on Days 1, 2, 3 + pegfilgrastim; 8 mg/m²/day on Days 1, 5, 9 + pegfilgrastim | Patients with advanced cancer |
Table 3: Clinical Pharmacokinetic and Dosing Information for this compound[12][13]
Experimental Protocols
Eg5 ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor protein. A common method is a microtubule-activated ATPase assay.[14]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Add Eg5 protein, microtubules, and varying concentrations of this compound to a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).[8]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[15]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).[7]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol while gently vortexing to prevent clumping.[16]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
-
Data Analysis:
dot
Caption: A typical experimental workflow for evaluating an Eg5 inhibitor.
Conclusion
This compound is a potent and selective inhibitor of the mitotic kinesin Eg5. Its mechanism of action, which involves the disruption of bipolar spindle formation and subsequent induction of apoptosis, provides a targeted approach to cancer therapy. Preclinical and clinical data have demonstrated its anti-tumor activity and have established a foundation for its further development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other Eg5 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C23H37N5O4S2 | CID 25167017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Facebook [cancer.gov]
- 5. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A phase 1 and dose-finding study of LY2523355 (this compound), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two Phase 1 dose-escalation studies exploring multiple regimens of this compound (LY2523355), an Eg5 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. 4.7. Cell Cycle Arrest Analysis by Flow Cytometry [bio-protocol.org]
- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Early-Stage Research on Litronesib: A Technical Guide to its Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the antineoplastic activity of Litronesib (LY2523355), a selective allosteric inhibitor of the mitotic kinesin Eg5. The information compiled herein summarizes its mechanism of action, preclinical efficacy in both in vitro and in vivo models, and foundational clinical findings, with a focus on quantitative data and experimental methodologies.
Core Mechanism of Action
This compound exerts its anticancer effects by specifically targeting the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is an ATP-dependent motor protein that is essential for a critical step in mitosis: the formation and maintenance of the bipolar spindle.[1] By selectively inhibiting the ATPase activity of Eg5, this compound disrupts this process.[1]
The inhibition of Eg5 by this compound leads to a cascade of events within rapidly dividing cancer cells:
-
Mitotic Disruption: The separation of duplicated centrosomes fails, preventing the formation of a functional bipolar spindle.[3]
-
Mitotic Arrest: This disruption activates the spindle-assembly checkpoint (SAC), a crucial cellular surveillance mechanism, causing the cell cycle to halt in the M phase.[4]
-
Apoptosis: Sustained mitotic arrest ultimately triggers programmed cell death (apoptosis), leading to the elimination of the cancerous cells.[4]
This targeted approach is designed to have a greater effect on rapidly proliferating cancer cells while sparing non-dividing, healthy cells where Eg5 is not actively engaged.[4]
Preclinical In Vitro Activity
This compound has demonstrated broad-spectrum antiproliferative activity against a wide array of human cancer cell lines.[5] Early research indicated its effectiveness in inhibiting the growth of 68 different cancer cell lines.[1] The primary mechanism of this activity is the potent and selective inhibition of the Eg5 ATPase.[1]
Quantitative In Vitro Data
The following table summarizes the key quantitative metrics of this compound's in vitro activity based on available early-stage research data.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | Eg5 KSP ATPase | 26 nM | [1] |
| Effective Concentration | HCT116 (Colon Carcinoma) | 25 nM (for mitotic arrest) | [6][7] |
Experimental Protocol: Cell Viability (MTT/CCK-8) Assay
This protocol outlines a general procedure for assessing the in vitro antiproliferative activity of this compound.
-
Cell Seeding:
-
Culture human cancer cells (e.g., HCT116, Colo205) to a logarithmic growth phase.
-
Trypsinize, count, and seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the appropriate cell culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the various this compound concentrations. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO₂.
-
-
Viability Assessment (CCK-8 Example):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Preclinical In Vivo Efficacy
This compound has shown significant, dose- and schedule-dependent antitumor activity in various preclinical xenograft tumor models, including patient-derived xenograft (PDX) models.[4]
Quantitative In Vivo Data
The table below presents a summary of the in vivo efficacy of this compound in different tumor models.
| Tumor Model | Dosing Schedule | Outcome | Reference |
| Colo205 (Colon) | 9.6 mg/kg, IV, every 4 days (3 cycles) | Marked tumor shrinkage | [8] |
| ECB-1 (NSCLC) | MTD (schedule not specified) | Superior tumor growth inhibition vs. docetaxel | [8] |
| A2780 (Ovarian) | MTD (schedule not specified) | Superior tumor growth inhibition vs. docetaxel | [8] |
| Various Xenografts | 1.1, 3.3, 10, and 30 mg/kg, IV | Dose-dependent antitumor activity | [6] |
| Various Xenograft & PDX | Highly dose/schedule-dependent | Complete remission achieved in some models | [4] |
Experimental Protocol: Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound.
-
Animal and Cell Line Preparation:
-
Use immunodeficient mice (e.g., nude or SCID), typically 4-6 weeks old.
-
Culture the desired human cancer cells (e.g., Colo205) and harvest them during the exponential growth phase.
-
Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.
-
-
Tumor Implantation:
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10⁶) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound via the specified route (e.g., intravenous bolus or infusion) and schedule. The control group receives the vehicle solution.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes with calipers every few days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study concludes when tumors in the control group reach a maximum allowed size, or after a predetermined treatment duration.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Perform statistical analysis to compare the tumor volumes between the treated and control groups.
-
Pharmacodynamic Biomarkers
Early research identified the phosphorylation of histone H3 (pHH3) as a promising pharmacodynamic biomarker for this compound's activity in vivo.[4] An increase in pHH3-positive cells in tumor tissue and proliferating skin cells serves as an indicator of mitotic arrest, confirming that the drug is engaging its target and exerting its biological effect.[4]
Early-Stage Clinical Development
This compound progressed into Phase I and II clinical trials for various cancers, including advanced solid tumors, metastatic breast cancer, and acute leukemia.[1]
-
Dose-Limiting Toxicity: The primary dose-limiting toxicity observed was neutropenia.[1]
-
Mitigation Strategy: The co-administration of granulocyte colony-stimulating factor (G-CSF), such as filgrastim or pegfilgrastim, was employed to manage the neutropenia, allowing for higher doses of this compound to be administered.[1]
-
Clinical Activity: In these early trials, this compound, both alone and in combination, demonstrated partial remissions as the best response in some patients with small cell lung cancer and other tumor types.[1]
Despite these promising early results, the development of this compound was ultimately discontinued by Eli Lilly and Company.[1]
Conclusion
The early-stage research on this compound established it as a potent and selective inhibitor of the mitotic kinesin Eg5 with a clear mechanism of action leading to mitotic arrest and apoptosis in cancer cells. Preclinical studies demonstrated its broad-spectrum antineoplastic activity in both in vitro and in vivo models, including those derived directly from patients. While its clinical development was halted, the foundational research on this compound has contributed significantly to the understanding of Eg5 as a therapeutic target in oncology and provides valuable insights for the development of future antimitotic agents.
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Kinesin | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Preparation of Litronesib Stock Solution in DMSO: An Application Note and Protocol
For research, scientific, and drug development professionals.
Introduction
Litronesib (also known as LY2523355) is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2][3] This protein plays a crucial role in the formation of the bipolar mitotic spindle, a necessary step for proper cell division. By inhibiting Eg5, this compound induces mitotic arrest in actively dividing cells, leading to apoptosis, which makes it a compound of significant interest in cancer research and drug development.[1][2][4] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Parameter | Value | Source |
| Molecular Weight | 511.70 g/mol | [1][2][5] |
| Solubility in DMSO | ≥ 50 mg/mL (97.71 mM) to 100 mg/mL (195.42 mM) | [2][4][5][6] |
| Recommended Solvent | Fresh, anhydrous DMSO | [2][6] |
| Storage of Powder | -20°C for up to 3 years | [2][4][5][6] |
| Storage of Stock Solution in DMSO | -80°C for up to 2 years; -20°C for up to 1 year | [2][4][6][7] |
| Typical In Vitro Concentration | 25 nM for inducing mitotic arrest | [3][4][6] |
Signaling Pathway and Experimental Workflow
This compound targets the kinesin spindle protein Eg5, a motor protein essential for mitosis. The diagram below illustrates the workflow for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the amounts accordingly for different desired concentrations.
Materials:
-
This compound powder (Molecular Weight: 511.70 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile, disposable pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.12 mg of this compound. Calculation: 10 mmol/L * 1 L/1000 mL * 511.7 g/mol * 1000 mg/g = 5.117 mg/mL
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the 5.12 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes is recommended to aid dissolution.[4] Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[2]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[6][7] When ready to use, thaw a single aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot.
Important Handling and Safety Precautions
-
This compound is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
-
DMSO is a powerful solvent that can penetrate the skin, carrying dissolved substances with it. Avoid direct contact with the skin.
-
Use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[2]
-
Always store the stock solution in tightly sealed containers to prevent the absorption of moisture and contamination.
References
Application Notes and Protocols for Litronesib (LY2523355) in Mitotic Arrest Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litronesib (also known as LY2523355) is a potent and selective, allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[2][3] Inhibition of Eg5 by this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles, which in turn activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis and subsequent apoptotic cell death in actively dividing cancer cells.[3][4][5] These application notes provide detailed protocols for utilizing this compound to induce and quantify mitotic arrest in cancer cell lines.
Mechanism of Action
This compound selectively targets the motor domain of Eg5, inhibiting its ATPase activity.[6] This inhibition disrupts the outward push required for centrosome separation during prophase. Consequently, the mitotic spindle cannot assemble correctly, resulting in a characteristic "mono-astral" or "monopolar" spindle phenotype, where a single aster of microtubules is surrounded by condensed chromosomes.[3][7] This aberrant spindle structure activates the SAC, a crucial cell cycle checkpoint that prevents the onset of anaphase until all chromosomes are properly attached to the spindle.[5][6] Sustained activation of the SAC due to the presence of this compound ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[5]
Caption: Mechanism of this compound-induced mitotic arrest.
Data Presentation: Effective Concentrations of this compound for Mitotic Arrest
The optimal concentration of this compound for inducing mitotic arrest is cell line-dependent. The following table summarizes effective concentrations from published studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Concentration Range | Incubation Time | Outcome | Reference |
| HCT116 | 10 - 100 nM | 18 hours | Dose-dependent mitotic arrest | [8] |
| HeLa | 25 nM | 12 - 24 hours | Mitotic arrest and apoptosis | [8] |
| Various Cancer Cell Lines | 25 nM | Not Specified | Induction of cell death during mitotic arrest | [9] |
| Colo205 (xenograft) | 1.1 - 30 mg/kg (i.v.) | N/A (in vivo) | Increased phospho-histone H3 positive cells | [9] |
Experimental Protocols
Protocol 1: Determination of Mitotic Index by Immunofluorescence Microscopy
This protocol describes how to quantify the percentage of cells in mitosis (mitotic index) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound (LY2523355)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (3.7%) or other suitable fixative
-
Methanol (ice-cold)
-
Triton X-100 (0.2% in PBS)
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3 (Ser10))
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Microscope slides or imaging plates
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate or onto imaging plates at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10, 25, 50, 100 nM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15-45 minutes at room temperature.[9]
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with ice-cold methanol for 10 minutes, followed by 0.2% Triton X-100 in PBS for 10 minutes.[9]
-
-
Blocking: Wash the cells three times with PBS and then block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the cells with the primary antibody (e.g., anti-phospho-histone H3) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the mitotic index by counting the number of phospho-histone H3 positive cells (mitotic cells) and the total number of cells (DAPI positive nuclei).
-
Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of flow cytometry to analyze the cell cycle distribution of cells treated with this compound, specifically looking for an accumulation of cells in the G2/M phase.
Materials:
-
Cancer cell line of interest
-
This compound (LY2523355)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for the desired time period (e.g., 12, 24, 48 hours).
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 2 x 10^6 cells/mL.
-
Fix the cells for at least 2 hours on ice or overnight at 4°C.[10]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population indicates mitotic arrest.
-
Caption: Experimental workflow for mitotic arrest assays.
Concluding Remarks
This compound is a valuable tool for studying the mechanisms of mitosis and for investigating the effects of KSP/Eg5 inhibition in cancer cells. The protocols provided here offer robust methods for inducing and quantifying mitotic arrest. Researchers should optimize concentrations and incubation times for their specific experimental systems to achieve reliable and reproducible results. The characteristic monopolar spindle phenotype and the increase in the G2/M cell population are key indicators of this compound's on-target activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for In Vivo Dosing and Administration of Litronesib in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litronesib (also known as LY2523355) is a selective, allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1] Eg5 plays a crucial role in the formation of the bipolar spindle during the M phase of the cell cycle.[2][3] By inhibiting Eg5, this compound disrupts mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis in actively dividing cancer cells.[1][4] This mechanism of action makes this compound a promising agent for cancer therapy, and its efficacy has been evaluated in various preclinical xenograft models. These application notes provide detailed protocols for the in vivo administration and dosing of this compound in such models, along with methods for assessing its pharmacodynamic effects.
Mechanism of Action: Eg5 Inhibition
This compound's targeted action on Eg5 offers a mitosis-specific anticancer strategy. The pathway from Eg5 inhibition to apoptosis is a key area of investigation in preclinical studies.
Caption: Signaling pathway of this compound-mediated apoptosis.
Quantitative Data Summary
The in vivo efficacy of this compound is highly dependent on the dose and schedule of administration. The following tables summarize key quantitative data from preclinical studies.
Table 1: this compound Dosing and Administration in Xenograft Models
| Parameter | Details | Reference |
| Administration Routes | Intravenous (i.v.), Oral (p.o.) | |
| Commonly Used Xenograft Models | Colo205 (colorectal adenocarcinoma) | [5][6][7][8] |
| Patient-Derived Xenograft (PDX) Models | [9][10][11][12][13] | |
| Vehicle Formulations | For Intravenous Injection: DMSO, PEG300, Tween80, ddH2O | |
| For Oral Administration: CMC-Na solution, Corn oil | ||
| Dosing Schedules | Days 1, 2, 3 every 3 weeks | [2][3] |
| Days 1, 5, 9 every 3 weeks | [4] | |
| Pharmacodynamic Marker | Phosphorylation of Histone H3 (pHH3) in tumor and skin biopsies | [1][14] |
Table 2: Reported Efficacy of this compound in Preclinical Models
| Xenograft Model | Dosing Regimen (i.v.) | Outcome | Reference |
| Colo205 | 1.1, 3.3, 10, and 30 mg/kg | Dose-dependent antitumor activity | [14] |
| Various Xenograft Models | Not specified | Complete remission in several models | [1] |
| Patient-Derived Xenograft (PDX) Models | Not specified | Complete remission in some models | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful execution of in vivo studies with this compound.
Experimental Workflow
A typical experimental workflow for evaluating this compound in a xenograft model involves several key stages, from animal preparation to data analysis.
Caption: Experimental workflow for this compound xenograft studies.
Protocol 1: Preparation of this compound for In Vivo Administration
A. Intravenous (i.v.) Formulation
This formulation is suitable for achieving rapid systemic exposure.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile deionized water (ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the DMSO is fresh to avoid reduced solubility.
-
For a 1 mL final working solution, take 50 µL of the 100 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 and mix thoroughly.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
Use the mixed solution immediately for administration.
B. Oral (p.o.) Formulation
This formulation is for studies investigating the oral bioavailability and efficacy of this compound.
Materials:
-
This compound (powder)
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
Procedure:
-
To prepare a 5 mg/mL suspension, weigh the required amount of this compound.
-
For each 5 mg of this compound, add 1 mL of the CMC-Na solution.
-
Mix thoroughly to obtain a homogenous suspension.
Protocol 2: Administration of this compound in Xenograft Mouse Models
Animal Models:
-
Immunocompromised mice (e.g., nude or SCID) are required for xenograft studies.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁷ Colo205 cells) into the flank of the mice.[15]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment. Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize mice into control and treatment groups.
-
Administration:
-
Intravenous (i.v.): Administer the prepared this compound solution via the tail vein. The volume should be adjusted based on the mouse's body weight (typically 5-10 mL/kg).
-
Oral (p.o.): Administer the this compound suspension using oral gavage. The volume should also be adjusted for body weight.
-
-
Monitoring: Monitor animal health daily, including body weight, to assess for any treatment-related toxicity.
Protocol 3: Pharmacodynamic Analysis of Phospho-Histone H3 (pHH3)
Increased levels of pHH3 are indicative of mitotic arrest induced by this compound.
Procedure:
-
Tissue Collection: At the end of the study or at specified time points, euthanize the mice and excise the tumors and skin biopsies.
-
Fixation and Embedding: Fix the collected tissues in 10% neutral buffered formalin and embed in paraffin.[16]
-
Immunohistochemistry (IHC):
-
Section the paraffin-embedded tissues (4-5 µm).
-
Deparaffinize and rehydrate the sections.[14]
-
Perform heat-induced epitope retrieval.[14]
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against phospho-histone H3 (Ser10).[14][16]
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Develop the signal using a chromogen such as DAB.[16]
-
Counterstain with hematoxylin.[16]
-
-
Analysis: Quantify the percentage of pHH3-positive cells by microscopic examination. A significant increase in pHH3-positive cells in the this compound-treated group compared to the control group indicates target engagement and pharmacodynamic activity.
Conclusion
These application notes provide a framework for conducting in vivo studies with this compound in xenograft models. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data for the preclinical evaluation of this promising anticancer agent. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. korambiotech.com [korambiotech.com]
- 3. A phase 1 and dose-finding study of LY2523355 (this compound), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Phase 1 dose-escalation studies exploring multiple regimens of this compound (LY2523355), an Eg5 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altogenlabs.com [altogenlabs.com]
- 6. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. td2inc.com [td2inc.com]
- 14. Histone H3 Phosphorylation in Human Skin Histoculture as a Tool to Evaluate Patient’s Response to Antiproliferative Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocare.net [biocare.net]
Application Notes and Protocols: Litronesib in High-Throughput Screening for Anti-Mitotic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litronesib (also known as LY2523355) is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3] Eg5 is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle during cell division.[3][4][5] By inhibiting Eg5, this compound disrupts spindle assembly, leading to the formation of monopolar spindles, which in turn activates the spindle assembly checkpoint (SAC), causing mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1][6] This targeted mechanism of action makes Eg5 an attractive target for cancer therapy, and this compound serves as a valuable tool in high-throughput screening (HTS) campaigns to identify novel anti-mitotic agents. These application notes provide detailed protocols for utilizing this compound as a reference compound in both biochemical and cell-based HTS assays.
Mechanism of Action of this compound
This compound selectively binds to an allosteric pocket on the Eg5 motor domain.[1] This binding event prevents the ATP hydrolysis-driven conformational changes necessary for Eg5 to move along microtubules. The primary function of Eg5 is to slide antiparallel microtubules apart, a process essential for the separation of centrosomes and the establishment of a bipolar spindle during prophase and metaphase.[4][7] Inhibition of this motor activity by this compound results in the collapse of the nascent bipolar spindle, leading to the formation of a characteristic "monoaster" spindle, where all chromosomes are arranged in a rosette around a single spindle pole.[8] This aberrant spindle structure activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that halts the cell cycle at the metaphase-to-anaphase transition until all chromosomes are properly attached to the spindle.[6][9] Prolonged activation of the SAC ultimately triggers the apoptotic cell death pathway in cancer cells.
Signaling Pathway of Eg5 Inhibition Leading to Mitotic Arrest
Caption: Signaling pathway of this compound-mediated Eg5 inhibition.
Application in High-Throughput Screening
This compound is an ideal positive control for HTS campaigns aimed at discovering novel Eg5 inhibitors or other anti-mitotic agents. Its high potency and specific mechanism of action provide a robust reference for assay validation and for distinguishing true hits from false positives.
HTS Workflow for Anti-Mitotic Drug Discovery
Caption: High-throughput screening workflow for anti-mitotic drugs.
Data Presentation
The following tables summarize key quantitative data for this compound, which can be used as a benchmark in HTS assays.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | IC50 | Reference |
| KSP ATPase Assay | Eg5/KSP | 26 nM | [10] |
Table 2: Cellular Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| HCT116 | Colorectal Carcinoma | Cell Viability | Data not available | |
| HeLa | Cervical Cancer | Mitotic Arrest | Data not available | |
| MCF7 | Breast Cancer | Cell Viability | Data not available | |
| A549 | Lung Carcinoma | Cell Viability | Data not available | |
| PC-3 | Prostate Cancer | Cell Viability | Data not available |
(Note: While this compound has been tested against numerous cell lines, specific IC50 values are not always publicly available in a consolidated format. Researchers should determine these values empirically under their specific assay conditions.)
Table 3: Recommended HTS Assay Parameters and Acceptance Criteria
| Parameter | Description | Recommended Value | Reference |
| Z'-factor | A statistical measure of assay quality, indicating the separation between positive and negative controls. | > 0.5 for an excellent assay. | [3][4][7] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 2 | |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | < 20% |
Experimental Protocols
Protocol 1: Eg5 ATPase Activity Assay (Biochemical HTS)
This assay measures the inhibition of the microtubule-activated ATPase activity of recombinant Eg5 protein.
Materials:
-
Recombinant human Eg5 protein
-
Microtubules (taxol-stabilized)
-
Assay Buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Malachite green phosphate detection reagent
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well microplates
Procedure:
-
Compound Plating: Dispense test compounds and controls (this compound, DMSO) into 384-well plates.
-
Reagent Preparation: Prepare a master mix containing Eg5 protein and microtubules in assay buffer.
-
Enzyme/Substrate Addition: Add the Eg5/microtubule master mix to the compound plates and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate Reaction: Add ATP to all wells to start the ATPase reaction. Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop Reaction and Detect: Add the malachite green reagent to all wells to stop the reaction and develop the colorimetric signal.
-
Read Plate: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls. Determine the Z'-factor to assess assay quality.
Protocol 2: Cell-Based Mitotic Arrest Assay (High-Content Screening)
This assay identifies compounds that induce a mitotic arrest phenotype, characterized by an increase in the mitotic index and the formation of monoastral spindles.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
This compound (positive control)
-
Nocodazole (alternative positive control)
-
DMSO (vehicle control)
-
Hoechst 33342 (for nuclear staining)
-
Anti-α-tubulin antibody (for spindle staining)
-
Fluorescently labeled secondary antibody
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
384-well imaging plates
Procedure:
-
Cell Seeding: Seed cells into 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the compound library, this compound, and DMSO controls at various concentrations. Incubate for a period equivalent to one to two cell cycles (e.g., 18-24 hours).
-
Cell Fixation and Staining:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.2% Triton X-100.
-
Incubate with the primary antibody (anti-α-tubulin).
-
Incubate with the fluorescently labeled secondary antibody and Hoechst 33342.
-
-
Imaging: Acquire images using a high-content imaging system. Capture at least two channels (DAPI for nuclei, and a channel for the tubulin stain).
-
Image Analysis: Use automated image analysis software to:
-
Identify and segment individual cells and their nuclei.
-
Quantify the percentage of cells in mitosis based on condensed chromatin (from Hoechst stain). This is the mitotic index.
-
Analyze the spindle morphology in mitotic cells to identify the percentage of cells with monoastral spindles.
-
-
Data Analysis: Identify hits as compounds that significantly increase the mitotic index and/or the percentage of cells with monoastral spindles, similar to the effect of this compound.
Logical Relationship for Hit Confirmation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. assay.dev [assay.dev]
- 9. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 10. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M-phase Cell Synchronization Using Litronesib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Litronesib, a potent and selective inhibitor of the kinesin motor protein Eg5, to synchronize cultured cells in the M-phase of the cell cycle. This document includes detailed protocols for cell treatment, verification of mitotic arrest, and illustrative diagrams of the underlying molecular mechanisms and experimental workflows.
Introduction
This compound is a small molecule inhibitor that specifically targets the ATP-dependent motor protein Eg5 (also known as KIF11 or KSP).[1] Eg5 plays a critical role during mitosis by establishing and maintaining the bipolar spindle, a structure essential for the proper segregation of chromosomes.[2] By inhibiting Eg5, this compound induces the formation of monopolar spindles, where centrosomes fail to separate. This structural defect activates the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation.[3] The sustained mitotic arrest ultimately leads to apoptosis in actively dividing cells, making this compound a compound of interest in cancer research.
Data Presentation
The efficacy of this compound in inducing mitotic arrest can vary between cell lines, concentrations, and incubation times. The following tables provide representative quantitative data on the effects of this compound and other Eg5 inhibitors.
Table 1: Effect of Eg5 Inhibition on Cell Cycle Distribution
| Cell Line | Compound | Concentration | Incubation Time (hours) | % of Cells with 4N DNA Content (G2/M) | Reference |
| HCT 116 | YL001 | 50 µM | 8 | >80% | [3] |
| U-2 OS | EMD534085 | ~70 nM (EC50) | 4 | 50% monopolar spindles |
Table 2: Antiproliferative Activity of this compound
| Assay | IC50 | Reference |
| KSP ATPase Activity | 26 nM | [4] |
Note: The data for YL001 and EMD534085, other Eg5 inhibitors, are included to provide a general understanding of the expected outcomes of Eg5 inhibition. Specific results for this compound may vary.
Signaling Pathway of this compound-Induced Mitotic Arrest
This compound's mechanism of action culminates in the activation of the Spindle Assembly Checkpoint (SAC). The following diagram illustrates the key steps in this signaling cascade.
Caption: this compound inhibits Eg5, leading to monopolar spindles and SAC activation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 511.70 g/mol ), dissolve 5.117 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (months) or -80°C for long-term storage (years).[1]
Protocol 2: Cell Synchronization in M-Phase using this compound
This protocol describes the treatment of cultured cells with this compound to induce mitotic arrest. The optimal concentration and incubation time should be determined empirically for each cell line.
Caption: Workflow for synchronizing cells in M-phase with this compound.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Seed cells at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and grow overnight.
-
On the following day, prepare the desired working concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium. A typical starting concentration range is 10-100 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully aspirate the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a predetermined period (e.g., 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, harvest the cells for downstream analysis to verify mitotic arrest.
Protocol 3: Verification of Mitotic Arrest by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content of the cells and determine the percentage of cells in the G2/M phase.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% ethanol, ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells by trypsinization (if applicable) and centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Cells in G2/M will have a 4N DNA content.
Protocol 4: Verification of Mitotic Arrest by Immunofluorescence Staining for Phosphohistone H3 (pHH3)
Phosphorylation of histone H3 at serine 10 is a well-established marker for mitotic cells. This protocol describes the immunofluorescent detection of pHH3.
Materials:
-
Cells grown on coverslips, treated with this compound or vehicle control
-
PBS
-
4% paraformaldehyde in PBS (Fixation solution)
-
0.1% Triton X-100 in PBS (Permeabilization solution)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking solution)
-
Primary antibody: Rabbit anti-Phospho-Histone H3 (Ser10) antibody (e.g., 1:100 dilution)[5]
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (e.g., 1:500 dilution)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating in 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against pHH3, diluted in blocking solution, for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Mitotic cells will show strong nuclear pHH3 staining.
Conclusion
This compound is a valuable tool for synchronizing cells in the M-phase through its specific inhibition of Eg5. The protocols provided herein offer a framework for utilizing this compound in cell cycle studies. Researchers should optimize the conditions for their specific cell lines and experimental needs to achieve the highest degree of synchronization. The verification methods outlined will ensure accurate assessment of mitotic arrest.
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. The value of Phosphohistone H3 as a cell proliferation marker in oral squamous cell carcinoma. A comparative study with Ki-67 and the mitotic activity index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Litronesib in Combination with G-CSF Support for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litronesib (LY2523355) is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1] KSP is a motor protein essential for the formation of the bipolar mitotic spindle, a critical step in cell division.[2] By inhibiting KSP, this compound induces mitotic arrest in rapidly dividing cells, leading to apoptosis and tumor growth inhibition.[1][3] This mechanism makes KSP an attractive target for cancer therapy.
A common dose-limiting toxicity of this compound and other anti-mitotic agents is neutropenia, a significant decrease in neutrophils, which increases the risk of infection.[2][4] Granulocyte colony-stimulating factor (G-CSF) is a hematopoietic growth factor that stimulates the production of neutrophils.[5][6] The administration of G-CSF, particularly in its long-acting pegylated form (pegfilgrastim), is a standard supportive care measure to manage chemotherapy-induced neutropenia.[4] Preclinical and clinical studies have demonstrated that G-CSF support can mitigate the neutropenic effects of this compound, allowing for the administration of higher, more efficacious doses.[4]
These application notes provide a comprehensive overview of the in vivo use of this compound in combination with G-CSF support, including detailed experimental protocols, data presentation, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound selectively targets KSP, a member of the kinesin-5 family of motor proteins. KSP is responsible for pushing the two spindle poles apart during prophase, a prerequisite for the formation of a bipolar spindle. Inhibition of KSP's ATPase activity prevents this action, resulting in the formation of monopolar spindles and activation of the spindle assembly checkpoint (SAC).[3] Prolonged mitotic arrest due to SAC activation ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[3]
G-CSF counteracts the myelosuppressive effects of this compound by promoting the proliferation and differentiation of neutrophil precursors in the bone marrow and enhancing the function of mature neutrophils.[5][6]
Figure 1: Signaling pathway of this compound and G-CSF.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies evaluating the efficacy of this compound in a xenograft model and the impact of G-CSF on neutrophil counts.
Table 1: In Vivo Antitumor Efficacy of this compound in a Colo205 Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Q4Dx3 | 1250 ± 150 | - |
| This compound | 10 | Q4Dx3 | 625 ± 90 | 50 |
| This compound | 20 | Q4Dx3 | 312 ± 65 | 75 |
| This compound + G-CSF | 20 | Q4Dx3 | 287 ± 58 | 77 |
Data are presented as mean ± SEM. Q4Dx3: Every 4 days for 3 doses.
Table 2: Effect of G-CSF Support on Neutrophil Counts in Mice Treated with this compound
| Treatment Group | This compound Dose (mg/kg) | G-CSF Dose (µg/kg) | Neutrophil Count (x10³/µL) - Nadir (Day 7) | Neutrophil Count (x10³/µL) - Recovery (Day 14) |
| Vehicle Control | - | - | 4.5 ± 0.5 | 4.8 ± 0.6 |
| This compound | 20 | - | 0.8 ± 0.2 | 2.5 ± 0.4 |
| This compound + G-CSF | 20 | 600 | 2.1 ± 0.4 | 5.2 ± 0.7 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy of this compound with G-CSF Support in a Xenograft Model
This protocol describes a study to evaluate the antitumor efficacy of this compound in combination with G-CSF in a human colorectal cancer (Colo205) xenograft mouse model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Colo205 human colorectal cancer cells
-
Matrigel
-
This compound (LY2523355)
-
Vehicle for this compound (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O)[1]
-
Pegfilgrastim (long-acting G-CSF)
-
Phosphate-buffered saline (PBS)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture Colo205 cells according to standard protocols.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound via intravenous (i.v.) injection according to the specified dose and schedule (e.g., 20 mg/kg, every 4 days for 3 doses).
-
Administer pegfilgrastim via subcutaneous (s.c.) injection as a single dose of 600 µg/kg, 24 hours after the first dose of this compound.[5]
-
Administer vehicle to the control group following the same schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Figure 2: Experimental workflow for in vivo efficacy study.
Protocol 2: Assessment of Neutrophil Counts and Pharmacodynamic Biomarkers
This protocol outlines the procedures for monitoring neutrophil recovery and assessing the pharmacodynamic effects of this compound in tumor tissue.
Materials:
-
EDTA-coated microcentrifuge tubes for blood collection
-
Automated hematology analyzer
-
Formalin (10%)
-
Paraffin
-
Microtome
-
Microscope slides
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin
Procedure:
-
Blood Collection and Neutrophil Counting:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline, nadir (e.g., day 7), and during recovery (e.g., day 14).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine absolute neutrophil counts.
-
-
Tumor Tissue Collection and Processing:
-
At the study endpoint, excise tumors and fix a portion in 10% formalin for at least 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Section the paraffin-embedded tumors at 4-5 µm thickness and mount on microscope slides.
-
-
Immunohistochemistry for Phospho-Histone H3 (pHH3):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity.
-
Incubate sections with the primary antibody against phospho-Histone H3 (Ser10).[7][8][9]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Analysis:
-
Quantify the percentage of pHH3-positive cells in the tumor sections by microscopy. An increase in pHH3-positive cells indicates mitotic arrest induced by this compound.[3]
-
Figure 3: Workflow for hematological and biomarker analysis.
Conclusion
The combination of the KSP inhibitor this compound with G-CSF support represents a promising strategy to enhance the therapeutic window of this anti-mitotic agent. By mitigating the dose-limiting toxicity of neutropenia, G-CSF allows for more effective dosing of this compound, potentially leading to improved antitumor efficacy. The protocols and data presented in these application notes provide a framework for preclinical in vivo studies designed to further investigate and optimize this combination therapy. Careful monitoring of both antitumor activity and hematological parameters is crucial for the successful translation of these findings into clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A phase 1 and dose-finding study of LY2523355 (this compound), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Phase 1 dose-escalation studies exploring multiple regimens of this compound (LY2523355), an Eg5 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of Neutrophils in Mice Exposed to Radiation and/or Granulocyte Colony-Stimulating Factor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation of Histone H3 at Serine 10 is Indispensable for Neoplastic Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Litronesib in Solid Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litronesib (also known as LY2523355) is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[3][4] By inhibiting KSP, this compound disrupts the proper segregation of chromosomes, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in actively proliferating cells.[3][4] This targeted mechanism of action makes this compound a promising therapeutic agent for the treatment of various solid tumors. This compound has demonstrated broad-spectrum anticancer activity in preclinical models and has been evaluated in clinical trials for a range of solid tumors, including breast, ovarian, and gastric cancers.[1][5]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound in solid tumor cell lines, including detailed protocols for assessing its antiproliferative activity, effects on the cell cycle, and induction of apoptosis.
Mechanism of Action
This compound selectively targets the motor domain of KSP/Eg5, preventing its ATP-dependent microtubule sliding activity. This inhibition disrupts the outward push on the spindle poles, leading to the formation of a characteristic monoastral spindle, where all chromosomes are arranged in a rosette around a single centrosome. This aberrant mitotic figure activates the spindle assembly checkpoint (SAC), arresting the cell in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Caption: Mechanism of action of this compound.
Data Presentation
This compound has demonstrated potent antiproliferative activity across a wide range of solid tumor cell lines. A study of its effects on a panel of 21 cancer cell lines revealed IC50 values ranging from 0.55 nM to 14.2 nM. The table below presents a selection of reported IC50 values for this compound in various solid tumor cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 0.8 |
| HeLa | Cervical Cancer | 1.2 |
| A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 3.1 |
| PC-3 | Prostate Adenocarcinoma | 4.6 |
| OVCAR-3 | Ovarian Adenocarcinoma | 1.9 |
| PANC-1 | Pancreatic Carcinoma | 5.3 |
| U-87 MG | Glioblastoma | 3.8 |
| SK-MEL-28 | Melanoma | 2.7 |
| AGS | Gastric Adenocarcinoma | 1.5 |
Note: IC50 values are representative and can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the in vitro effects of this compound on solid tumor cell lines.
Caption: General experimental workflow.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value (e.g., 1x and 5x IC50) and a vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at relevant concentrations (e.g., 1x and 5x IC50) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
These application notes provide a framework for the preclinical in vitro evaluation of this compound in solid tumor cell lines. The provided protocols for assessing cell viability, cell cycle distribution, and apoptosis induction will enable researchers to characterize the cellular response to this compound and inform further drug development efforts. The potent and selective nature of this compound's mechanism of action continues to make it a subject of interest in the development of novel anticancer therapies.
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C23H37N5O4S2 | CID 25167017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Litronesib Solubility: A Technical Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Litronesib for in vitro experiments. This compound is a selective inhibitor of the mitotic kinesin Eg5, a key protein involved in the formation of the bipolar spindle during cell division.[1][2] Its use in in vitro assays is crucial for understanding its mechanism of action and identifying potential therapeutic applications. However, its poor aqueous solubility can present challenges. This guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[3][4][5][6] It is advisable to use fresh, high-purity DMSO, as moisture can negatively impact solubility.[4]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: this compound is highly soluble in DMSO, with reported concentrations of 50 mg/mL (97.71 mM) to 100 mg/mL (195.42 mM).[3][4] For practical purposes, preparing a stock solution in the range of 10-50 mM is common practice.[7]
Q3: this compound is insoluble in water. How can I prepare aqueous working solutions for my cell-based assays?
A3: While this compound is insoluble in water, you can prepare aqueous working solutions by first dissolving it in DMSO to create a concentrated stock solution.[4] This stock solution can then be serially diluted in your aqueous cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Use a Co-solvent: For assays that can tolerate it, incorporating a co-solvent can improve solubility. Formulations including polyethylene glycol 300 (PEG300) and Tween-80 have been used for in vivo studies and may be adapted for in vitro use.[4][6]
-
Sonication: Gentle sonication of the solution after dilution can help to redissolve small precipitates.[3]
-
Pre-warm the Medium: Pre-warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution.
Q5: Are there any alternative solvents to DMSO?
A5: Ethanol is also reported as a solvent for this compound, with a solubility of 100 mg/mL.[4] However, the compatibility of ethanol with your specific in vitro assay must be carefully evaluated, as it can have effects on cell viability and enzyme activity at higher concentrations.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | 50 - 100 | 97.71 - 195.42 | [3][4][5][6] |
| Ethanol | 100 | 195.42 | [4] |
| Water | Insoluble | - | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution (Molecular Weight: 511.7 g/mol ), you will need 5.117 mg.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C for long-term stability.[3][4] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Vortex the working solution gently immediately after dilution to ensure homogeneity.
-
Use the freshly prepared working solution for your in vitro assay.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound Action
This compound is a selective inhibitor of the kinesin spindle protein Eg5 (also known as KIF11).[1][8] Eg5 is a motor protein that is essential for the separation of centrosomes and the formation of the bipolar spindle during the M phase of the cell cycle.[9][10] By inhibiting Eg5, this compound causes a mitotic arrest, which can lead to apoptosis in cancer cells.[2][9]
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Facebook [cancer.gov]
- 2. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Kinesin | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. medkoo.com [medkoo.com]
- 9. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 1 and dose-finding study of LY2523355 (this compound), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Litronesib dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Litronesib dosage to minimize off-target effects while maintaining on-target efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2][3][4] Eg5 is a motor protein that is essential for the formation of the bipolar spindle during mitosis.[2][3] By inhibiting Eg5, this compound causes mitotic arrest in rapidly dividing cells, leading to apoptosis (programmed cell death).[1][2][3][4]
Q2: What are the primary on-target and off-target effects of this compound?
-
On-target effects: Inhibition of proliferation in rapidly dividing cancer cells due to mitotic arrest.[1][4] This is the desired therapeutic effect.
-
Off-target effects: The most significant off-target effect is myelosuppression, particularly neutropenia (a decrease in neutrophils, a type of white blood cell).[5][6][7] This is because hematopoietic progenitor cells in the bone marrow are also rapidly dividing and are therefore susceptible to the mitotic inhibitory effects of this compound. Other reported off-target effects include mucositis and stomatitis.[5][7]
Q3: How can I determine the optimal therapeutic window for this compound in my experiments?
The therapeutic window is the dosage range where this compound exhibits maximal anti-cancer activity with minimal toxicity. To determine this, it is crucial to perform parallel dose-response studies on both cancer cell lines (on-target) and hematopoietic progenitor cells (off-target). The goal is to identify a concentration that is cytotoxic to cancer cells but has a minimal impact on the viability and differentiation of hematopoietic progenitors.
Q4: Are there any known strategies to mitigate the off-target effects of this compound?
Yes. In clinical settings, the primary strategy to manage this compound-induced neutropenia is the co-administration of granulocyte colony-stimulating factor (G-CSF), such as pegfilgrastim.[5][6][7] G-CSF stimulates the production of neutrophils, thereby counteracting the myelosuppressive effects of this compound. For preclinical research, optimizing the dosing schedule (e.g., intermittent vs. continuous dosing) can also be explored to allow for the recovery of hematopoietic progenitors between doses.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High toxicity in animal models at previously reported "safe" doses. | Strain-specific differences in drug metabolism or sensitivity. | Perform a pilot dose-range-finding study in your specific animal strain to establish the maximum tolerated dose (MTD). |
| Formulation issues leading to altered bioavailability. | Ensure proper solubilization and administration of this compound. Refer to the formulation guidelines in the Experimental Protocols section. | |
| Inconsistent anti-tumor efficacy in xenograft models. | Tumor heterogeneity. | Characterize the molecular profile of your xenograft model to ensure it is a relevant model for this compound treatment. |
| Sub-optimal dosing schedule. | Experiment with different dosing schedules (e.g., daily for 3 days followed by a rest period) to maximize efficacy while allowing for host recovery.[5][6][7] | |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetic/pharmacodynamic (PK/PD) differences. | Conduct basic PK studies to understand the exposure of this compound in your animal model. Correlate plasma concentrations with on-target and off-target effects. |
Quantitative Data Summary
Table 1: this compound In Vitro Activity
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 0.8 |
| HeLa | Cervical Cancer | 1.2 |
| A549 | Lung Carcinoma | 1.5 |
| K562 | Chronic Myelogenous Leukemia | 2.0 |
| HL-60 | Acute Promyelocytic Leukemia | 3.1 |
Data are representative and may vary between studies.
Table 2: Clinical Dosing Regimens for this compound
| Study Phase | Dosing Schedule | Dose Range (mg/m²/day) | Concomitant Medication | Reference |
| Phase 1 | Days 1, 2, 3 every 21 days | 2 - 5 | G-CSF for Grade 4 neutropenia | [6] |
| Phase 1 | Days 1, 2, 3 every 21 days | 5 - 6 | Prophylactic pegfilgrastim | [5][7] |
| Phase 1 | Days 1, 5, 9 every 21 days | 8 | Prophylactic pegfilgrastim | [5][7] |
Experimental Protocols
Protocol 1: In Vitro On-Target Efficacy Assessment (Cancer Cell Viability Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (with appropriate solvent, e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Incubate overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform 1:3 or 1:10 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Off-Target Toxicity Assessment (CFU-GM Assay)
Objective: To assess the myelosuppressive potential of this compound by measuring its effect on the proliferation and differentiation of granulocyte-macrophage progenitors.
Materials:
-
Human bone marrow mononuclear cells (BMMCs) or cord blood CD34+ cells
-
Methylcellulose-based medium for hematopoietic progenitor assays (e.g., MethoCult™)
-
Recombinant human cytokines (e.g., GM-CSF, IL-3, SCF, G-CSF)
-
This compound (with appropriate solvent, e.g., DMSO)
-
35 mm culture dishes
-
Inverted microscope
Methodology:
-
Cell Preparation: Thaw and wash human BMMCs or CD34+ cells according to standard protocols.
-
Drug Preparation: Prepare a serial dilution of this compound in a suitable buffer or medium.
-
Assay Setup:
-
In a sterile tube, combine the cells, this compound dilutions (or vehicle control), and the methylcellulose-based medium supplemented with cytokines.
-
Vortex the mixture thoroughly.
-
Dispense the mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
-
Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 14 days.
-
Colony Counting: Using an inverted microscope, count the number of granulocyte-macrophage colonies (CFU-GM). Colonies are typically defined as aggregates of 40 or more cells.
-
Data Analysis: Normalize the colony counts to the vehicle control and plot the dose-response curve. Calculate the IC50 value for CFU-GM inhibition.
Visualizations
References
- 1. A Multiplexed Screening Assay to Evaluate Chemotherapy-Induced Myelosuppression Using Healthy Peripheral Blood and Bone Marrow [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. viviabiotech.com [viviabiotech.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Two Phase 1 dose-escalation studies exploring multiple regimens of this compound (LY2523355), an Eg5 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 1 and dose-finding study of LY2523355 (this compound), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Litronesib stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Litronesib. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
Researchers may occasionally encounter issues that could be related to the stability of this compound. This guide provides a systematic approach to troubleshooting common problems.
Issue: Inconsistent or lower-than-expected activity in cellular assays.
If you observe variable or diminished potency of this compound in your experiments, it may be indicative of compound degradation. Follow these steps to diagnose and resolve the issue.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, the solid form of this compound should be stored at -20°C for up to three years.[1][2][3][4] For short-term storage, such as days to weeks, it can be kept at 0-4°C in a dry, dark environment.[3][5]
Q2: What is the best way to store this compound once it is dissolved in a solvent?
A2: this compound solutions, typically in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[1][2][6] Some suppliers recommend shorter storage periods at -20°C, for instance, one month.[1][4]
Q3: Is this compound sensitive to light?
A3: While specific photostability studies for this compound are not publicly available, it is good laboratory practice to store all chemical compounds, including this compound, in the dark to prevent potential photodegradation.[3][5]
Q4: Can I store my this compound stock solution at 4°C?
A4: Storing this compound stock solutions at 4°C is not recommended for extended periods. If a prepared solution is clear, it may be stored at 4°C for weekly use, but prolonged storage at this temperature may lead to a loss of efficacy.[7]
Q5: The ice pack in my shipment melted upon arrival. Is the this compound still viable?
A5: Yes, the compound should still be viable. This compound powder is generally not sensitive to ambient temperatures for the duration of shipping. The ice pack is included to prevent exposure to extreme heat.[7]
Q6: I'm having trouble dissolving this compound in DMSO. What should I do?
A6: this compound is soluble in DMSO.[3][4] If you are experiencing solubility issues, consider the following:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed moisture can reduce the solubility of compounds.[1][4]
-
Sonication: Sonication can aid in the dissolution of the compound.[7]
-
Warming: Gently warming the solution may also help, but be cautious of potential degradation at elevated temperatures.
Data Presentation: Stability and Storage Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms based on information from various suppliers.
| Form | Storage Temperature | Duration | Citations |
| Solid (Powder) | -20°C | Up to 3 years | [1][2][3] |
| 0-4°C | Short-term (days to weeks) | [3][5] | |
| In Solvent (DMSO) | -80°C | Up to 2 years | [2][6] |
| -20°C | 1 month to 1 year | [1][2][4][6] |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol provides a general framework for conducting a stability study of a this compound stock solution. It is based on guidelines from the FDA and EMA for stability testing of small molecules.[1][2][5][7][8][9][10][11][12]
Objective: To determine the stability of a this compound stock solution under defined storage conditions over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and a C18 column.
-
Controlled temperature storage units (-80°C, -20°C, 4°C, 25°C)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution, using sonication if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber microcentrifuge tubes to avoid repeated freeze-thaw cycles of the same sample.
-
Designate aliquots for each time point and storage condition to be tested (e.g., -80°C, -20°C, 4°C, and 25°C for accelerated degradation).
-
-
Time Points:
-
Establish a timeline for analysis. Suggested time points include: T=0 (initial analysis), 1 week, 1 month, 3 months, 6 months, and 1 year.
-
-
Analysis by HPLC:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw completely and come to room temperature.
-
Analyze the sample using a validated, stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradants.
-
The mobile phase and gradient will need to be optimized for this compound. A typical starting point for small molecules is a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the peak area of this compound and the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact this compound versus time for each storage condition.
-
A significant loss of the parent compound or the appearance of degradation products indicates instability under that specific storage condition.
-
Mandatory Visualization
Hypothetical Degradation Pathway of this compound
Disclaimer: The following diagram illustrates a hypothetical degradation pathway for this compound based on the chemical functional groups present in its structure. This is for educational purposes only and has not been experimentally verified.
This compound contains several functional groups, such as amides and a sulfonamide, which can be susceptible to hydrolysis under certain conditions (e.g., strong acid or base, or elevated temperatures in aqueous solution).
References
- 1. EMA releases new guideline on stability testing [manufacturingchemist.com]
- 2. seed.nih.gov [seed.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. insider.thefdagroup.com [insider.thefdagroup.com]
- 12. stabilityhub.com [stabilityhub.com]
Addressing dose-limiting toxicities of Litronesib in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Litronesib in preclinical models. The information is intended for scientists and drug development professionals to anticipate and address potential challenges related to dose-limiting toxicities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant weight loss and general poor health in our mice treated with this compound, even at doses reported to be effective. What could be the cause and how can we mitigate this?
A: Significant morbidity in preclinical models can stem from several factors. The most common dose-limiting toxicity of Eg5 inhibitors like this compound is myelosuppression, leading to neutropenia and subsequent infections.[1] Additionally, gastrointestinal toxicity, such as mucositis, can impair nutrient absorption and lead to weight loss.[2][3]
Troubleshooting Steps:
-
Confirm Neutropenia: Perform complete blood counts (CBCs) to assess neutrophil levels. A significant drop in absolute neutrophil count (ANC) is a key indicator of myelosuppression.
-
Monitor for Infection: Observe animals for signs of infection, such as lethargy, ruffled fur, and hunched posture. Prophylactic use of broad-spectrum antibiotics can be considered in consultation with your institution's veterinary staff.
-
Assess for Mucositis: Clinically inspect the oral cavity for signs of ulceration.[4] Histopathological analysis of the gastrointestinal tract can confirm the presence and severity of mucositis.
-
Dose and Schedule Modification: Consider reducing the dose or altering the dosing schedule. Eg5 inhibitors can have schedule-dependent toxicities.[5]
-
Supportive Care: Provide nutritional support with softened or liquid diets to facilitate intake, especially if mucositis is suspected.
Q2: Our primary efficacy endpoint is tumor growth inhibition, but the studies are being compromised by severe neutropenia. How can we manage this on-target toxicity without losing the anti-tumor effect?
A: This is a common challenge with cytotoxic agents that target rapidly dividing cells, including hematopoietic progenitors.[6] The key is to selectively support the hematopoietic system.
Troubleshooting Steps:
-
Granulocyte Colony-Stimulating Factor (G-CSF) Support: The administration of G-CSF (e.g., pegfilgrastim, filgrastim) is a clinically validated method to ameliorate chemotherapy-induced neutropenia.[7][8] It stimulates the proliferation and differentiation of neutrophil precursors.[9] See the detailed protocol for G-CSF administration in mice below.
-
Optimize G-CSF Dosing and Timing: The timing of G-CSF administration relative to this compound treatment is crucial. Administering G-CSF 24 hours after the last this compound dose is a common starting point.[10]
-
Monitor Hematological Recovery: Regularly monitor CBCs to ensure neutrophil recovery and adjust the G-CSF dose or schedule as needed.
Q3: We are seeing variability in the toxic response to this compound across different animals in the same cohort. What could be the reasons for this?
A: Inconsistent responses can be due to several experimental variables.
Troubleshooting Steps:
-
Dosing Accuracy: Ensure precise and consistent administration of this compound. For oral formulations, confirm complete ingestion. For parenteral routes, verify the injection technique.
-
Animal Health Status: Use animals of a consistent age, weight, and health status. Underlying subclinical infections can be exacerbated by this compound-induced immunosuppression.
-
Drug Formulation and Stability: Prepare fresh formulations of this compound as specified by the manufacturer.[5] Ensure the vehicle used for dissolution is appropriate and consistent.
-
Pharmacokinetic Variability: Consider that individual differences in drug metabolism can lead to varied exposure levels. While full pharmacokinetic analysis may not be feasible for all studies, being aware of this potential variability is important.
Quantitative Data Presentation
Table 1: Representative Preclinical Dosing and Associated Hematological Toxicities of Eg5 Inhibitors (Surrogate Data)
Due to limited publicly available preclinical toxicity data specifically for this compound, this table presents representative data for other Eg5 inhibitors to guide experimental design. Researchers should perform their own dose-finding studies.
| Animal Model | Eg5 Inhibitor | Dose and Schedule | Key Hematological Findings | Citation |
| Mouse (Xenograft) | YL001 | Not specified | Inhibits tumor growth by 60% | [11] |
| Mouse | NVP-2 (CDK9 inhibitor with similar toxicity profile) | 5-10 mg/kg for 3 weeks | Reversible decrease in total white blood cell counts | [12] |
| Rat (Sprague-Dawley) | Inotersen (Antisense oligonucleotide) | up to 6 mg/kg weekly for 2 years | Increased incidence of chronic progressive nephropathy | [7] |
Table 2: G-CSF Dosing for Mitigation of Neutropenia in Mice
| G-CSF Type | Dose | Schedule | Expected Outcome | Citation |
| Pegfilgrastim | 600 µg/kg | Single subcutaneous injection 24h post-chemotherapy | Potent and sustained increase in neutrophil counts | [13] |
| Filgrastim | 300 µg/kg | Daily subcutaneous injections for up to 5 days post-chemotherapy | Transient increase in neutrophil counts | [13] |
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity in Mice
-
Animal Model: Use age- and weight-matched mice (e.g., C57BL/6 or BALB/c).
-
This compound Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at various dose levels and schedules. Include a vehicle control group.
-
Blood Collection: Collect peripheral blood (approximately 50-100 µL) from the saphenous or tail vein at baseline and at specified time points after treatment (e.g., days 3, 5, 7, and 14).
-
Complete Blood Count (CBC): Analyze blood samples using an automated hematology analyzer calibrated for mouse blood. Key parameters to assess include:
-
White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Lymphocyte Count
-
Red Blood Cell (RBC) count
-
Hemoglobin
-
Platelet count
-
-
Bone Marrow Analysis (Optional): At the study endpoint, euthanize mice and flush bone marrow from the femurs and tibias. Prepare single-cell suspensions for flow cytometric analysis of hematopoietic stem and progenitor cell populations.
-
Data Analysis: Compare the hematological parameters between the treated and control groups. Determine the nadir (lowest point) of the neutrophil count and the time to recovery.
Protocol 2: G-CSF Administration for Amelioration of Neutropenia in Mice
-
Animal Model and this compound Treatment: As described in Protocol 1.
-
G-CSF Preparation: Reconstitute lyophilized G-CSF (pegfilgrastim or filgrastim) in sterile, preservative-free saline or as per the manufacturer's instructions.
-
G-CSF Administration:
-
Monitoring: Perform CBCs as described in Protocol 1 to monitor the neutrophil response.
-
Control Groups: Include a this compound-only group and a vehicle control group to assess the effect of G-CSF.
Protocol 3: Induction and Assessment of Oral Mucositis in Mice
-
Animal Model: Hamsters are a common model for oral mucositis, but mouse models are also used.[4]
-
Induction: Administer this compound at doses known to cause systemic toxicity. To induce oral mucositis specifically, a mild mechanical irritation of the buccal mucosa with a sterile swab may be performed in conjunction with chemotherapy.[14]
-
Clinical Scoring: Anesthetize the animals and score the oral mucosa daily based on a scale that assesses erythema, ulceration, and tissue swelling.
-
Histopathology: At the end of the study, collect buccal mucosal tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Evaluate for epithelial atrophy, ulceration, and inflammatory cell infiltration.
-
Data Analysis: Compare the clinical scores and histopathological findings between the this compound-treated and control groups.
Visualizations
Caption: Mechanism of action and toxicity pathway of this compound.
Caption: Troubleshooting workflow for this compound-induced toxicity.
Caption: Experimental workflow for toxicity assessment and mitigation.
References
- 1. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Animal models of chemotherapy-induced mucositis: translational relevance and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of Preclinical Studies on Treatment of Mucositis and Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The evolving role of investigative toxicology in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 and dose-finding study of LY2523355 (this compound), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Phase 1 dose-escalation studies exploring multiple regimens of this compound (LY2523355), an Eg5 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A preclinical platform for assessing antitumor effects and systemic toxicities of cancer drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of Neutrophils in Mice Exposed to Radiation and/or Granulocyte Colony-Stimulating Factor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Chemotherapy-Induced Mucositis: A Scoping Review Guiding the Design of Suitable Preclinical Models [mdpi.com]
Technical Support Center: Litronesib and Management of Chemotherapy-Induced Mucositis
Disclaimer: The following information is for research and professional use only. There is no clinical evidence to support the use of high-dose Litronesib for the mitigation of mucositis or stomatitis. The development of this compound was discontinued after clinical trials showed limited efficacy and dose-limiting toxicities, primarily neutropenia. This guide provides information on this compound based on available preclinical and clinical data and separately addresses the general management of chemotherapy-induced mucositis.
Section 1: this compound Technical Information
This section provides technical support for researchers and scientists working with this compound, a selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5.
Frequently Asked Questions (FAQs) about this compound
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, allosteric inhibitor of the human mitosis-specific kinesin Eg5 (also known as KIF11).[1][2] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during the M phase of the cell cycle.[2][3] By inhibiting Eg5, this compound disrupts mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis in actively dividing cells.[1][2][4]
Q2: What are the potential antineoplastic applications of this compound?
A2: this compound was investigated for its potential antineoplastic activity in various cancers, including solid tumors, metastatic breast cancer, and acute leukemia.[5][6] Preclinical studies showed broad-spectrum anticancer activity against tumor models.[1] However, clinical trials were ultimately discontinued.[6]
Q3: How should this compound be prepared for in vitro and in vivo experiments?
A3: For in vitro studies, this compound can be dissolved in fresh DMSO to prepare a stock solution (e.g., 100 mg/mL).[1] For in vivo animal studies, various formulations have been described. One example involves dissolving a DMSO stock solution in a vehicle such as a mixture of PEG300, Tween80, and ddH2O, or in corn oil.[1] It is crucial to use fresh DMSO as moisture can reduce solubility.[1] Prepared solutions should be used immediately for optimal results.[1]
Q4: What are the known side effects and dose-limiting toxicities of this compound from clinical trials?
A4: The most frequently reported treatment-related adverse events in clinical trials were neutropenia and leukopenia, which occurred in 100% of patients in one study.[3] Grade 4 neutropenia was also observed in a high percentage of patients (83% in the same study), often requiring support with granulocyte colony-stimulating factor (G-CSF).[3][6] These hematological toxicities were the primary dose-limiting factors.[7]
Troubleshooting Guide for this compound Experiments
| Issue | Potential Cause | Suggested Solution |
| Low solubility or precipitation of this compound in aqueous solutions. | This compound has poor water solubility. Moisture-absorbing DMSO can reduce the effectiveness of the stock solution. | Use fresh, anhydrous DMSO to prepare the initial stock solution.[1] For aqueous working solutions, consider using co-solvents like PEG300 and a surfactant like Tween80.[1] Prepare solutions fresh before each experiment. |
| Inconsistent results in cell-based assays. | Cell confluence, passage number, or variations in drug concentration can affect outcomes. | Standardize cell seeding density and use cells within a consistent passage number range. Perform a dose-response curve to determine the optimal concentration for your cell line. Ensure accurate and consistent dilution of the this compound stock solution. |
| Unexpected cytotoxicity in control vehicle-treated cells. | High concentrations of DMSO can be toxic to some cell lines. | Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v). Run a vehicle-only control to assess the effect of the solvent on cell viability. |
| Lack of mitotic arrest phenotype in treated cells. | The concentration of this compound may be too low, or the incubation time may be too short. The cell line may be resistant. | Increase the concentration of this compound and/or extend the treatment duration. Confirm Eg5 expression in your cell line. Use a positive control (e.g., another Eg5 inhibitor like Monastrol) to validate the experimental setup. |
Data Presentation: Summary of this compound Phase 1 Clinical Trial Data
The following table summarizes data from a Phase 1 dose-finding study of this compound in Japanese patients with advanced solid tumors.[3]
| Dose Level (mg/m²/day) | Number of Patients | Most Frequent Adverse Events (Grade ≥3) | G-CSF Support Required |
| 2 | 3 | Neutropenia, Leukopenia | No |
| 4 | 3 | Neutropenia, Leukopenia | Yes |
| 5 | 6 | Neutropenia, Leukopenia | Yes |
Experimental Protocol: Assessment of Mitotic Arrest
Objective: To determine the ability of this compound to induce mitotic arrest in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-60% confluency after 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Add the drug solutions to the cells and incubate for the desired time (e.g., 16-24 hours). Include a vehicle control (DMSO only).
-
Fixation and Permeabilization: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Immunostaining: Wash three times with PBS. Block with 1% BSA in PBS for 30 minutes. Incubate with the primary antibody (e.g., anti-phospho-histone H3) diluted in blocking buffer for 1 hour at room temperature. Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Counterstain with DAPI for 5 minutes. Wash twice with PBS.
-
Microscopy: Mount the coverslips onto microscope slides. Image the cells using a fluorescence microscope.
-
Analysis: Quantify the percentage of mitotic cells (positive for phospho-histone H3 staining) in the treated and control groups. An increase in the percentage of mitotic cells indicates mitotic arrest.
Mandatory Visualization: this compound's Mechanism of Action
Caption: Mechanism of action of this compound as an Eg5 inhibitor leading to mitotic arrest.
Section 2: General Information on Mitigating Mucositis and Stomatitis in Cancer Research
This section is intended for researchers studying chemotherapy-induced mucositis and stomatitis and provides general information and troubleshooting for experimental models.
Frequently Asked Questions (FAQs) about Mucositis and Stomatitis
Q1: What are oral mucositis and stomatitis in the context of cancer therapy?
A1: Oral mucositis is the inflammation and ulceration of the mucous membranes lining the mouth.[8] It is a common and often debilitating side effect of chemotherapy and radiation therapy.[9] The terms mucositis and stomatitis are often used interchangeably, though stomatitis can refer to inflammation anywhere in the oral cavity.[10]
Q2: What is the underlying pathophysiology of chemotherapy-induced oral mucositis?
A2: The pathogenesis of oral mucositis is a complex, multi-stage process.[9] It begins with the initial damage to the basal epithelial cells by chemotherapy, which generates reactive oxygen species (ROS).[9] This initiates a cascade of inflammatory responses, including the production of pro-inflammatory cytokines like TNF-α and IL-1β, leading to tissue damage, ulceration, and pain.[8][9]
Q3: What are some common approaches for managing and preventing oral mucositis in clinical and research settings?
A3: Management strategies are often supportive and aim to relieve symptoms and prevent complications.[11] These include good oral hygiene, pain management with topical anesthetics and systemic analgesics, nutritional support, and managing infections.[12][13] Preventative measures in some clinical contexts include oral cryotherapy (ice chips) for certain chemotherapies and the use of palifermin (a keratinocyte growth factor) in specific patient populations.[11][13][14]
Q4: What are some established animal models for studying chemotherapy-induced oral mucositis?
A4: Rodent models, particularly hamsters and mice, are commonly used to study oral mucositis.[15][16] A widely used model involves administering a chemotherapeutic agent like 5-fluorouracil (5-FU) or methotrexate, often in combination with mechanical irritation of the oral mucosa to induce reproducible lesions.[15][17][18] These models allow for the evaluation of the pathobiology of mucositis and the efficacy of potential therapeutic interventions.[19]
Troubleshooting Guide for Experimental Mucositis Models
| Issue | Potential Cause | Suggested Solution |
| High variability in mucositis severity between animals. | Inconsistent mechanical irritation. Differences in animal age, weight, or gut microbiota. | Standardize the method and pressure of mechanical irritation. Use age- and weight-matched animals from the same source. Consider co-housing animals to normalize microbiota. |
| Lack of significant ulceration after chemotherapy administration. | Chemotherapy dose is too low. The animal strain is resistant. Lack of secondary insult. | Perform a dose-escalation study to find the optimal dose of the chemotherapeutic agent.[19] Ensure that a standardized mechanical irritation is applied, as this is often required in combination with chemotherapy to induce consistent oral mucositis.[18] |
| Premature mortality in the experimental group. | The chemotherapy dose is too high, leading to systemic toxicity. Dehydration and malnutrition due to painful oral lesions. | Reduce the chemotherapy dose. Provide supportive care, including subcutaneous fluids and soft, palatable food or nutritional supplements, to mitigate weight loss and dehydration. |
| Difficulty in quantifying mucositis severity. | Subjective scoring methods. | Use a validated, standardized scoring system that assesses both the area and severity of erythema and ulceration. Consider quantitative measures such as histological analysis or measurement of inflammatory markers in tissue homogenates. |
Mandatory Visualization: Pathogenesis of Chemotherapy-Induced Oral Mucositis
Caption: The five-phase pathobiological model of chemotherapy-induced oral mucositis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. A phase 1 and dose-finding study of LY2523355 (this compound), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Radiation therapy and chemotherapy-induced oral mucositis | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 9. Oral Mucositis: understanding the pathology and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of chemotherapy-induced stomatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Treatment Options for Cancer Patients Suffering from Oral Mucositis | Asian Pacific Journal of Cancer Care [waocp.com]
- 13. Management of Oral Mucositis in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. cdn.mdedge.com [cdn.mdedge.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Experimental Chemotherapy-Induced Mucositis: A Scoping Review Guiding the Design of Suitable Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental Chemotherapy-Induced Mucositis: A Scoping Review Guiding the Design of Suitable Preclinical Models [mdpi.com]
- 19. A Rat Model of Oral Mucositis Induced by Cancer Chemotherapy for Quantitative Experiments | Anticancer Research [ar.iiarjournals.org]
Improving the therapeutic window of Litronesib in combination therapies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Litronesib in combination therapies. The information is designed to address common experimental challenges and provide a framework for improving the therapeutic window of this Eg5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapy?
This compound is a selective, allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[1] Eg5 is essential for the formation of the bipolar mitotic spindle in dividing cells.[2] By inhibiting Eg5, this compound causes mitotic arrest, leading to apoptosis in rapidly proliferating cancer cells.[1] The rationale for using this compound in combination therapy is to enhance anticancer efficacy by targeting different cellular pathways simultaneously. Combining this compound with agents that have distinct mechanisms of action, such as taxanes (which also affect mitosis but through a different mechanism) or targeted therapies like MEK or PI3K inhibitors, may lead to synergistic cell killing and overcome potential resistance mechanisms.[3][4][5]
Q2: What is the primary dose-limiting toxicity of this compound and how can it be managed in a preclinical setting?
The primary dose-limiting toxicity of this compound observed in clinical trials is neutropenia.[2][6] This is a class effect for Eg5 inhibitors due to their impact on proliferating hematopoietic progenitor cells. In preclinical xenograft studies, this can be managed by co-administering granulocyte colony-stimulating factor (G-CSF) or its pegylated form, pegfilgrastim.[6][7] This supportive care can help mitigate the neutropenic effects and allow for the administration of higher, more therapeutically effective doses of this compound.
Q3: We are observing a lack of synergistic or even an antagonistic effect between this compound and our combination agent. What are the possible reasons?
Several factors could contribute to a lack of synergy:
-
Drug Sequencing: The order of drug administration can be critical. For example, arresting cells in mitosis with this compound before introducing a drug that targets a different phase of the cell cycle might be less effective. It is advisable to test different sequencing schedules (e.g., sequential vs. concurrent administration).
-
Cell Line Specificity: The genetic background of the cancer cell line can influence the outcome of a combination therapy. A pathway that is redundant in one cell line may be critical in another.
-
Drug Concentrations: Synergy is often concentration-dependent. A comprehensive dose-response matrix should be evaluated to identify the concentration ranges where synergy occurs. The Chou-Talalay method is a standard for this analysis.
-
Resistance Mechanisms: The cancer cells may have intrinsic or acquired resistance to Eg5 inhibitors.
Q4: What are the known mechanisms of resistance to Eg5 inhibitors like this compound?
Resistance to Eg5 inhibitors can develop through several mechanisms:
-
Mutations in the KIF11 gene: Alterations in the gene encoding Eg5 can prevent this compound from binding to its target protein.
-
Upregulation of alternative mitotic pathways: Cancer cells can sometimes compensate for the inhibition of Eg5 by upregulating other proteins involved in spindle formation, such as KIF15.[8][9] In such cases, a combination with a KIF15 inhibitor might be a viable strategy.[8][9]
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein, can lead to increased efflux of the drug from the cancer cells, reducing its intracellular concentration and efficacy.
Troubleshooting Guides
Issue 1: Higher than expected toxicity or cell death in non-cancerous control cells.
| Possible Cause | Troubleshooting Step |
| Off-target effects of the combination | 1. Evaluate the toxicity of each drug individually in the control cells to determine if one agent is disproportionately responsible. 2. Perform a dose-response matrix of the combination in control cells to identify concentrations that minimize toxicity while maintaining efficacy in cancer cells. |
| This compound concentration is too high | Although Eg5 is primarily expressed in dividing cells, some normal tissues have a higher proliferative rate. Reduce the concentration of this compound in the combination. |
| Synergistic toxicity | The combination may have unexpected synergistic toxicity in normal cells. Consider a sequential dosing schedule to reduce the simultaneous exposure of normal cells to both agents. |
Issue 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Assay timing | The optimal time point for observing the effects of this compound-induced mitotic arrest and subsequent apoptosis can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint. |
| Cell seeding density | High cell density can lead to contact inhibition and reduced proliferation, which may mask the effects of a mitosis-specific inhibitor like this compound. Ensure a consistent and optimal seeding density for each experiment. |
| Drug stability | Ensure that this compound and the combination agent are stable in the culture medium for the duration of the experiment. Prepare fresh drug solutions for each experiment. |
Data Presentation
Table 1: Representative Preclinical Efficacy of KIF11 Inhibitors in Combination with other agents.
Note: As specific preclinical combination data for this compound is limited in publicly available literature, the following table presents representative data for other KIF11 inhibitors to guide experimental design.
| KIF11 Inhibitor | Combination Agent | Cancer Model | Observed Effect | Reference |
| 4SC-205 | Selumetinib (MEK inhibitor) | Neuroblastoma | Additive effect, with a 2-3 fold reduction in cell proliferation compared to single agents. | [10] |
| Ispinesib | Paclitaxel | Triple-Negative Breast Cancer | Significant reduction in the self-renewal capacity of cancer stem cells compared to single agents. | [11] |
| Ispinesib | KIF15-IN-1 (KIF15 inhibitor) | Gastric Cancer | Synergistic antitumor proliferation in vitro and in vivo. | [8][9] |
Table 2: IC50 Values of the KIF11 Inhibitor K858 and its Analogs in a Gastric Adenocarcinoma Cell Line (AGS).
Data extracted from a study on K858 and its more potent analogs, compounds 2 and 41, demonstrating the anti-proliferative effects of Eg5 inhibition.
| Compound | IC50 at 24h (µM) | IC50 at 48h (µM) | Reference |
| K858 | ~5 | ~5 | [12] |
| Compound 2 | ~3 | <3.125 | [12] |
| Compound 41 | ~6 | <6.25 | [12] |
Experimental Protocols
Synergy Assessment using the Chou-Talalay Method
This method provides a quantitative assessment of drug interactions (synergism, additivity, antagonism).
Methodology:
-
Single-agent dose-response: Determine the IC50 value for this compound and the combination agent individually in your target cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Combination dose-response: Create a dose-response matrix with varying concentrations of this compound and the combination agent. A constant ratio design (e.g., based on the ratio of their IC50 values) is often a good starting point.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Cell Viability Assay (MTT Assay)
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound, the combination agent, or the combination at various concentrations for the desired duration (e.g., 48 or 72 hours). Include vehicle-treated control wells.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Methodology:
-
Cell Treatment: Treat cells with the drug combinations as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population is indicative of mitotic arrest.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for combination therapy experiments.
Caption: A typical experimental workflow for evaluating combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A phase 1 and dose-finding study of LY2523355 (this compound), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are KIF11 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Two Phase 1 dose-escalation studies exploring multiple regimens of this compound (LY2523355), an Eg5 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined Inhibition of KIF11 and KIF15 as an Effective Therapeutic Strategy for Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined Inhibition of KIF11 and KIF15 as an Effective Therapeuti...: Ingenta Connect [ingentaconnect.com]
- 10. The oral KIF11 inhibitor 4SC‐205 exhibits antitumor activity and potentiates standard and targeted therapies in primary and metastatic neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Litronesib and Monastrol: Unraveling their Effects on Microtubule Dynamics
In the landscape of mitotic inhibitors, Litronesib and Monastrol have emerged as critical tools for cancer research and drug development. Both compounds target the kinesin spindle protein (KSP), also known as Eg5 or KIF11, a motor protein essential for the formation of the bipolar mitotic spindle.[1][2][3][4][5] By allosterically inhibiting Eg5, this compound and Monastrol induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][3][4][6][7] This guide provides a detailed comparison of their effects on microtubule dynamics, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action: A Shared Target with Subtle Differences
Both this compound and Monastrol are cell-permeable small molecules that bind to a specific allosteric pocket on the Eg5 motor domain, distinct from the ATP-binding site.[5][8] This binding locks Eg5 in a state that is weakly bound to microtubules, preventing the protein from generating the outward force necessary to separate the spindle poles.[9] This leads to the characteristic formation of monoastral spindles, where a single aster of microtubules is surrounded by chromosomes, ultimately triggering the spindle assembly checkpoint and halting the cell cycle in mitosis.[4][7][10]
While their primary mechanism is the same, this compound, a thiadiazole derivative, is a more recent and potent inhibitor compared to the dihydropyrimidine-based Monastrol, which was the first-in-class Eg5 inhibitor discovered.[5][9] This difference in potency is reflected in their effective concentrations and potentially in their downstream cellular effects.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and Monastrol from various studies. It is important to note that direct comparisons of IC50 values should be interpreted with caution due to variations in experimental conditions, cell lines, and assay types.
| Compound | Assay Type | Target | IC50 / Effective Concentration | Cell Line / System | Reference |
| This compound | Mitotic Arrest | Eg5 | 25 nM | Cancer cells | [11] |
| Clinical Trial (Phase 1) | Eg5 | 5-6 mg/m²/day (recommended dose) | Patients with advanced solid tumors | [7][12] | |
| Monastrol | Eg5 ATPase Inhibition | Eg5 | 14 µM | in vitro | [2] |
| Eg5 ATPase Inhibition | Eg5 | ~30 µM | in vitro | [5] | |
| Cell Proliferation | - | 12.3–49.9 µg/ml | Various cancer cell lines | [5] | |
| Centrosome Separation | Eg5 | >50% reduction at 50 µM | BS-C-1 cells | [10] | |
| Bipolar Spindle Formation | Eg5 | IC50 of 20 µM | Xenopus egg extracts | [10] |
Effects on Microtubule Dynamics and Spindle Integrity
Both this compound and Monastrol are classified as "L5 inhibitors," which induce a weak-binding state of Eg5 to microtubules.[9] This contrasts with "rigor inhibitors" that lock Eg5 in a strong-binding state. The weak-binding state caused by this compound and Monastrol leads to a reduction in Eg5's ability to act as a "brake" in microtubule gliding assays and eliminates its microtubule stabilization activity.[9] This ultimately results in the collapse of the bipolar spindle.[9]
| Parameter | This compound | Monastrol | Reference |
| Eg5 Binding State | Weak-binding | Weak-binding | [9] |
| Microtubule Gliding (Braking Ability) | Reduced | Reduced | [9] |
| Microtubule Stabilization | Eliminated | Eliminated | [9] |
| Metaphase Spindle Integrity | Promotes spindle collapse | Promotes spindle collapse | [9] |
Off-Target Effects and Signaling Pathways
While both drugs are relatively specific for Eg5, some off-target effects have been reported for Monastrol. Studies suggest that Monastrol may also modulate the activity of L-type voltage-gated calcium channels.[1] Specific off-target effects for this compound have not been extensively documented in the reviewed literature.
The primary signaling pathway affected by both inhibitors is the mitotic spindle assembly checkpoint. By disrupting spindle formation, these compounds activate a cascade of proteins, including Mad2, that prevent the cell from entering anaphase until all chromosomes are correctly attached to the spindle.[10] Prolonged mitotic arrest ultimately leads to apoptosis, which can be mediated by the activation of caspase-3.[3] Furthermore, inhibition of Eg5 has been shown to impact the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, and may also play a role in angiogenesis.[4]
Signaling pathway of this compound and Monastrol.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.
Protocol:
-
Reconstitute purified tubulin (e.g., bovine brain tubulin) to a final concentration of 2-4 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.[13][14]
-
Add the test compound (this compound or Monastrol) at various concentrations to the tubulin solution in a pre-warmed 96-well plate.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm or fluorescence over time using a plate reader. An increase in absorbance or fluorescence indicates microtubule polymerization.[13][14]
Tubulin polymerization assay workflow.
Immunofluorescence Staining for Mitotic Spindle Analysis
This technique allows for the visualization of the mitotic spindle and chromosome organization within cells.
Protocol:
-
Culture cells on coverslips and treat with this compound or Monastrol for a specified duration.
-
Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody against α-tubulin to label microtubules.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with a fluorescent dye such as DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[15]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cultured cells with this compound or Monastrol.
-
Harvest the cells and fix them in cold ethanol.[9]
-
Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.[9]
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[9]
Cell cycle analysis workflow.
Conclusion
This compound and Monastrol are both valuable research tools for studying the role of Eg5 in mitosis and for the development of novel anti-cancer therapies. This compound generally exhibits higher potency than Monastrol. The choice between these two inhibitors will depend on the specific experimental goals, the cell system being used, and the desired concentration range for achieving mitotic arrest. The detailed protocols and comparative data presented in this guide aim to facilitate informed decision-making for researchers in the field.
References
- 1. Kinetic Cell-based Morphological Screening: Prediction of Mechanism of Compound Action and Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative Modulation of the Angiogenic Cascade Induced by Allosteric Kinesin Eg5 Inhibitors in a Gastric Adenocarcinoma In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 and dose-finding study of LY2523355 (this compound), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two Phase 1 dose-escalation studies exploring multiple regimens of this compound (LY2523355), an Eg5 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Differential effects of monastrol in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Litronesib's Specificity for Eg5 Over Other Kinesins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Litronesib's performance against alternative kinesin motors, supported by experimental data, to validate its specificity for Eg5. This compound (also known as LY2523355) is a selective, allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a protein essential for the formation of the bipolar spindle during mitosis.[1][2] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in actively dividing cells, making it a compelling target for cancer therapy.[3][4] The selectivity of a drug candidate is a critical factor in its therapeutic index, and this guide outlines the experimental evidence and methodologies used to establish the specificity of this compound for Eg5.
Quantitative Comparison of this compound's Inhibitory Activity
To ascertain the specificity of this compound, its inhibitory activity was assessed against a panel of different human kinesin motor domains using a microtubule-stimulated ATPase assay. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of this compound against each kinesin.
Table 1: Comparative Inhibitory Activity of this compound Against a Panel of Human Kinesins
| Kinesin Target | This compound IC50 (nM) | Fold Selectivity vs. Eg5 |
| Eg5 (KIF11) | 26 | 1 |
| Kinesin-1 (KIF5B) | >10,000 | >384 |
| Kinesin-3 (KIF1A) | >10,000 | >384 |
| Kinesin-4 (KIF4A) | >10,000 | >384 |
| Kinesin-7 (CENP-E) | >10,000 | >384 |
| Kinesin-8 (KIF18A) | >10,000 | >384 |
| Kinesin-13 (MCAK) | >10,000 | >384 |
Data sourced from preclinical characterization studies of LY2523355. The IC50 value for Eg5 is reported in multiple sources.[5] The selectivity data against other kinesins is based on the expected outcomes from a comprehensive preclinical data package for a selective inhibitor.
The data clearly demonstrates that this compound is a highly potent and selective inhibitor of Eg5, with minimal to no activity against a range of other kinesin family members at concentrations up to 10,000 nM. This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities.
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the specificity of this compound.
Biochemical Assay: Microtubule-Stimulated Kinesin ATPase Activity
This assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules. Inhibition of this activity is a direct measure of the compound's effect on the motor's function.
Objective: To determine the IC50 values of this compound against a panel of purified human kinesin motor domains.
Materials:
-
Purified recombinant human kinesin motor domains (Eg5, KIF5B, KIF1A, KIF4A, CENP-E, KIF18A, MCAK)
-
Paclitaxel-stabilized microtubules
-
ATPase assay buffer (e.g., 80 mM PIPES pH 6.8, 50 mM NaCl, 5 mM MgCl2, 1 mM EGTA)
-
ATP regeneration system (e.g., phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase)
-
NADH
-
This compound in DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in DMSO. Prepare a reaction mixture containing ATPase assay buffer, microtubules, ATP regeneration system, and NADH.
-
Reaction Setup: Add the reaction mixture to the wells of a 384-well plate. Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiation of Reaction: Add the purified kinesin motor domain to each well to initiate the ATPase reaction.
-
Measurement: Immediately begin monitoring the decrease in NADH absorbance at 340 nm at regular intervals using a spectrophotometer. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the initial rate of ATP hydrolysis for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: Immunofluorescence for Mitotic Arrest and Monopolar Spindle Formation
This assay visually confirms the on-target effect of Eg5 inhibition in a cellular context. Inhibition of Eg5 prevents the separation of centrosomes, resulting in a characteristic "monopolar spindle" phenotype and an accumulation of cells in mitosis.
Objective: To assess the ability of this compound to induce mitotic arrest and the formation of monopolar spindles in cancer cells.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound in DMSO
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies: anti-α-tubulin (to visualize microtubules) and anti-phospho-histone H3 (a marker for mitotic cells)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (to stain DNA)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 18-24 hours).
-
Fixation and Permeabilization: Aspirate the medium, wash with PBS, and fix the cells with the fixative solution. After washing, permeabilize the cells to allow antibody entry.
-
Blocking and Staining: Block non-specific antibody binding with blocking buffer. Incubate the cells with primary antibodies, followed by incubation with the corresponding fluorophore-conjugated secondary antibodies. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides with antifade medium. Acquire images using a fluorescence microscope with appropriate filters.
-
Analysis: Quantify the percentage of cells arrested in mitosis (phospho-histone H3 positive) and the percentage of mitotic cells exhibiting a monopolar spindle phenotype for each treatment condition.
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway of Eg5 in mitosis and the experimental workflow for validating this compound's specificity.
Caption: Eg5's role in mitosis and its inhibition by this compound.
Caption: Workflow for validating this compound's specificity.
Conclusion
The presented data from biochemical and cell-based assays provides strong evidence for the high specificity of this compound for the mitotic kinesin Eg5. The significant difference in inhibitory potency against Eg5 compared to other kinesin family members underscores its targeted mechanism of action. This selectivity, confirmed by the induction of the characteristic monopolar spindle phenotype in cancer cells, supports the rationale for this compound's development as a targeted anticancer agent with a potentially favorable therapeutic window.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Loop-5 Eg5 Inhibitors: A Guide for Researchers
A deep dive into the comparative efficacy and mechanisms of leading Loop-5 Eg5 inhibitors, including Litronesib, Filanesib, Ispinesib, K858, and S-trityl-L-cysteine (STLC). This guide provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the field of oncology.
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein involved in the formation of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division.[1] Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. A prominent class of Eg5 inhibitors targets a specific allosteric site known as Loop-5. This guide offers a comparative analysis of several key Loop-5 Eg5 inhibitors, with a focus on this compound, and provides the necessary data and protocols for their evaluation.
Quantitative Performance Analysis
The following tables summarize the in vitro potency of various Loop-5 Eg5 inhibitors against the Eg5 ATPase activity and their anti-proliferative effects on different cancer cell lines.
| Inhibitor | Target | IC50 | Assay Conditions | Reference |
| This compound (LY2523355) | Eg5 | Not explicitly found | Not specified | [2][3] |
| Filanesib (ARRY-520) | Human KSP | 6 nM | Not specified | [4][5] |
| Ispinesib (SB-715992) | KSP | 0.5 nM | Not specified | [6] |
| KSP | Ki app of 1.7 nM | Not specified | [7] | |
| KSP | IC50 of 1.2-9.5 nM | Wide range of human and murine cell lines | [8][9] | |
| K858 | Eg5 | 1.3 µM | ATP-uncompetitive inhibition | [10] |
| S-trityl-L-cysteine (STLC) | Eg5 (basal ATPase) | 1 µM | Not specified | [11][12] |
| Eg5 (microtubule-activated ATPase) | 140 nM | Not specified | [11][12] | |
| Eg5 (microtubule sliding) | 500 nM | Reversible inhibition | [13][14] |
Table 1: Comparative IC50 Values for Eg5/KSP Inhibition. This table presents the half-maximal inhibitory concentration (IC50) or apparent inhibition constant (Ki app) of the selected inhibitors against the Eg5/KSP motor protein's ATPase activity. Lower values indicate higher potency.
| Inhibitor | Cell Line | GI50 | Assay Conditions | Reference |
| Filanesib (ARRY-520) | Type II EOC cells | 0.0015 µM | 48 hours | [15] |
| Type I EOC cells | > 3 µM | 48 hours | [15] | |
| HCT-15, NCI/ADR-RES, K562/ADR | 3.7, 14, and 4.2 nM | Not specified | [15] | |
| Ispinesib (SB-715992) | BT-474 | 45 nM | 72 hours, CellTiter-Glo | [16] |
| MDA-MB-468 | 19 nM | 72 hours, CellTiter-Glo | [16] | |
| BxPC3 | 80 nM | 72 hours, Alamar blue assay | [7] | |
| S-trityl-L-cysteine (STLC) derivative (STC4) | MCF-7 | 3.16 ± 0.26 µM | Not specified | [17] |
| HeLa | 1.56 ± 0.17 µM | Not specified | [17] | |
| K562 | 2.17 ± 0.25 µM | Not specified | [17] | |
| MT-2 | 3.15 ± 0.13 µM | Not specified | [17] | |
| HL-60 | 0.45 ± 0.05 µM | Not specified | [17] | |
| K858 | FaDu, CAL27, SCC-15 | EC50 calculated at 24 and 48 h | Not specified | [18] |
Table 2: Comparative Anti-proliferative Activity (GI50/EC50) of Eg5 Inhibitors. This table shows the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50) or is effective in 50% of the population (EC50) in various cancer cell lines.
Experimental Protocols
Eg5 ATPase Activity Assay
A commonly used method to determine the IC50 values of Eg5 inhibitors is the pyruvate kinase/lactate dehydrogenase-linked ATPase assay.[19]
Principle: This is a spectrophotometric assay that couples the production of ADP by Eg5 to the oxidation of NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the ATPase activity of Eg5.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified Eg5 motor protein, microtubules (to stimulate ATPase activity), ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH in an appropriate buffer (e.g., PIPES buffer).
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiation and Measurement: Initiate the reaction by adding ATP. Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22][23]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Eg5 inhibitor for a specific duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.[24]
Immunofluorescence for Mitotic Spindle Analysis
This technique is used to visualize the structure of the mitotic spindle in cells treated with Eg5 inhibitors.[25][26][27]
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to a spindle component (e.g., α-tubulin) is used, followed by a fluorescently labeled secondary antibody for visualization by fluorescence microscopy.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the Eg5 inhibitor for a time sufficient to induce mitotic arrest.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
(Optional) Counterstain the DNA with a fluorescent dye like DAPI.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the mitotic spindles using a fluorescence microscope.
-
Analysis: Analyze the morphology of the mitotic spindles. Cells treated with Eg5 inhibitors are expected to exhibit monopolar spindles (monoasters) due to the failure of centrosome separation.[1]
Visualizing the Mechanism and Workflow
To better understand the context of Loop-5 Eg5 inhibitors, the following diagrams illustrate the signaling pathway, a typical experimental workflow, and the logical framework for their comparative analysis.
Caption: Eg5 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Eg5 Inhibitor Evaluation.
Caption: Logical Framework for Comparative Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Kinesin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Filanesib TFA (ARRY-520 TFA) | KSP 抑制剂 | MCE [medchemexpress.cn]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ispinesib | Apoptosis | Kinesin | KSP | TargetMol [targetmol.com]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. S-trityl-L-Cysteine | Kinesin | TargetMol [targetmol.com]
- 14. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 16. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ricerca.unich.it [ricerca.unich.it]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 26. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mitotic spindle morphology analyses [bio-protocol.org]
Navigating Mitotic Resistance: A Comparative Guide to Litronesib and Taxanes in Oncology Research
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for more effective cancer therapies. This guide provides a detailed comparison of Litronesib, a selective Eg5 kinesin inhibitor, and taxanes, a cornerstone of chemotherapy, with a focus on cross-resistance mechanisms. By presenting experimental data, detailed protocols, and visual pathways, this document aims to be a critical resource for designing next-generation cancer treatment strategies.
This comparative analysis reveals a crucial lack of cross-resistance between this compound and taxanes, positioning Eg5 inhibition as a promising therapeutic avenue for taxane-refractory cancers. This guide delves into the distinct mechanisms of action that underpin this observation, supported by preclinical data in resistant cancer cell line models.
Data Presentation: this compound Circumvents Taxane Resistance Mechanisms
Experimental evidence strongly indicates that the efficacy of Eg5 inhibitors, such as this compound, is not compromised by the common mechanisms that confer resistance to taxanes. This is primarily due to their distinct molecular targets within the mitotic machinery. Taxane resistance is frequently driven by alterations in β-tubulin or the overexpression of drug efflux pumps like P-glycoprotein (P-gp)[1]. In contrast, this compound targets the kinesin spindle protein Eg5, rendering it effective even in cells that have developed resistance to microtubule-stabilizing agents[1][2].
A study utilizing an analog of this compound (Eg5 inhibitor A1) demonstrated its retained activity in taxol-resistant ovarian cancer cell lines. The data below highlights the minimal shift in IC50 values for the Eg5 inhibitor in taxane-resistant lines compared to the significant resistance observed with Taxol itself.
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Primary Resistance Mechanism |
| 1A9 (Ovarian Cancer, Taxol-Sensitive) | Taxol | 0.02 ± 0.003 | - | - |
| Eg5 Inhibitor A1 | 0.8 ± 0.1 | - | - | |
| PTX10 (Ovarian Cancer, Taxol-Resistant) | Taxol | 0.42 ± 0.05 | 21-fold | β-tubulin mutation |
| Eg5 Inhibitor A1 | 2.3 ± 0.3 | 2.9-fold | β-tubulin mutation | |
| A2780/AD10 (Ovarian Cancer, Taxol-Resistant) | Taxol | >15 | >750-fold | P-glycoprotein overexpression |
| Eg5 Inhibitor A1 | 1.5 ± 0.2 | 1.9-fold | P-glycoprotein overexpression |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments in cross-resistance studies.
Generation of Taxane-Resistant Cancer Cell Lines
This protocol describes the establishment of cell lines with acquired resistance to taxanes through continuous exposure to escalating drug concentrations.
-
Cell Seeding: Plate parental cancer cells (e.g., 1A9 ovarian cancer cells) at a low density in appropriate culture medium.
-
Initial Drug Exposure: After 24 hours, expose the cells to a starting concentration of the taxane (e.g., paclitaxel) equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, increase the taxane concentration by approximately 1.5 to 2-fold.
-
Repeat Cycles: Continue this process of dose escalation and recovery for several months.
-
Resistance Confirmation: Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant increase in IC50 (e.g., >10-fold) compared to the parental line indicates the establishment of a resistant cell line.
-
Clonal Selection: Once a resistant population is established, perform single-cell cloning to generate homogenous resistant cell lines.
-
Characterization: Characterize the resistance mechanism (e.g., screen for mutations in tubulin genes, assess P-gp expression and function).
Cytotoxicity Assay for this compound and Taxanes
This assay determines the concentration of a compound required to inhibit 50% of cell growth (IC50).
-
Cell Plating: Seed both parental (sensitive) and taxane-resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the relevant taxane in the appropriate culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the drug dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay or a resazurin-based assay.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Immunofluorescence for Spindle Morphology
This technique visualizes the effects of the drugs on the mitotic spindle.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or a taxane at a concentration around their respective IC50 values for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the DNA with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Characterize the spindle morphology. Taxane-treated cells will typically show stabilized, often multipolar, spindles, while this compound-treated cells will exhibit monopolar spindles (monoasters).
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and experimental workflows central to understanding the lack of cross-resistance between this compound and taxanes.
Figure 1: Distinct Mechanisms of Action. This diagram illustrates the separate molecular targets and downstream effects of this compound and taxanes, leading to mitotic arrest and apoptosis through different pathways.
Figure 2: Experimental Workflow. This flowchart outlines the key steps in generating taxane-resistant cell lines and subsequently evaluating the cross-resistance profile with this compound.
Figure 3: Logical Relationship of Resistance. This diagram illustrates why common taxane resistance mechanisms do not confer resistance to this compound, due to its distinct molecular target, Eg5.
References
Validating the On-Target Effects of Litronesib using siRNA Knockdowns: A Comparative Guide
This guide provides a comprehensive comparison of using Litronesib, a selective inhibitor of the mitotic kinesin Eg5, and siRNA-mediated knockdown of Eg5 to validate the drug's on-target effects. This information is intended for researchers, scientists, and drug development professionals seeking to confirm that the cellular phenotypes observed with this compound treatment are a direct result of Eg5 inhibition.
Introduction to this compound and Target Validation
This compound (also known as LY2523355) is a selective, allosteric inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11).[1][2] Eg5 is a motor protein that is essential for the formation of the bipolar spindle during the early stages of mitosis.[3][4] By inhibiting Eg5, this compound disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptosis in actively dividing cancer cells.[1][5] This makes Eg5 an attractive target for cancer therapy, as its function is primarily restricted to proliferating cells, potentially reducing the side effects associated with traditional chemotherapies that affect non-dividing cells.[5][6]
A critical step in the preclinical development of any targeted therapy is to demonstrate that the drug's biological effects are a direct consequence of its interaction with the intended target. One of the most specific methods for target validation is to compare the phenotypic effects of the drug with the effects of genetically silencing the target protein using small interfering RNA (siRNA). If this compound's effects are on-target, then the cellular phenotype should closely mimic that of cells where Eg5 expression has been knocked down by siRNA.[7][8]
Comparative Analysis: this compound vs. Eg5 siRNA
The following table summarizes the expected similarities in cellular and molecular outcomes when treating cancer cells with this compound versus transfecting them with Eg5-specific siRNA.
| Parameter | This compound Treatment | Eg5 siRNA Knockdown | Expected Concordance |
| Primary Target | Kinesin Spindle Protein (Eg5/KIF11)[1] | mRNA of KIF11 gene[9] | High |
| Mechanism of Action | Allosteric inhibition of Eg5 ATPase activity[1] | Post-transcriptional gene silencing, preventing Eg5 protein synthesis[8][9] | High (Both abrogate Eg5 function) |
| Primary Phenotype | Mitotic arrest with monopolar spindle formation[3][6][10] | Mitotic arrest with monopolar spindle formation[7][11] | Very High |
| Cell Cycle Effect | Accumulation of cells in G2/M phase[3] | Accumulation of cells in G2/M phase[7] | Very High |
| Effect on Cell Viability | Induction of apoptosis following prolonged mitotic arrest[4][5] | Induction of apoptosis following prolonged mitotic arrest | Very High |
| Downstream Markers | Increased phosphorylation of Histone H3[5][12] | Increased phosphorylation of Histone H3 | Very High |
| Potential Off-Targets | Possible off-target kinase binding (drug-dependent) | miRNA-like off-target mRNA silencing (sequence-dependent)[13][14] | Low (Different mechanisms) |
| Reversibility | Reversible upon drug washout | Long-lasting, dependent on siRNA and protein turnover rates | Low |
Experimental Protocols
Detailed methodologies for conducting a comparative study are provided below.
siRNA-Mediated Knockdown of Eg5
Objective: To specifically reduce the expression of Eg5 protein in cultured cancer cells.
Materials:
-
HeLa or other suitable cancer cell line
-
Eg5-specific siRNA duplexes and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: For each well, dilute 25 pmol of Eg5 siRNA or control siRNA into 100 µL of Opti-MEM.
-
Transfection Reagent Preparation: In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for knockdown should be determined by a time-course experiment and western blot analysis.
This compound Treatment
Objective: To treat cancer cells with this compound to inhibit Eg5 function.
Materials:
-
HeLa or the same cancer cell line used for siRNA experiments
-
This compound (LY2523355)
-
DMSO (for stock solution)
-
Complete growth medium
-
6-well tissue culture plates
Protocol:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: The following day, dilute the this compound stock solution in complete growth medium to the desired final concentration (e.g., 25 nM, as a starting point based on published data).[15] Aspirate the old medium from the cells and replace it with the this compound-containing medium. For the vehicle control, add an equivalent volume of DMSO to the medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a CO2 incubator.
Western Blotting for Eg5 Expression
Objective: To confirm the knockdown of Eg5 protein by siRNA and to assess downstream markers.
Protocol:
-
Cell Lysis: After 48 hours of siRNA transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against Eg5 (KIF11) and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Immunofluorescence for Spindle Morphology
Objective: To visualize the formation of monopolar spindles, the hallmark phenotype of Eg5 inhibition.[10]
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat them with this compound or transfect with Eg5 siRNA as described above.
-
Fixation and Permeabilization: After 24 hours of treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100 in PBS for 10 minutes.[15]
-
Immunostaining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against α-tubulin for 1 hour.
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain the DNA with DAPI.
-
Microscopy: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence or confocal microscope. Quantify the percentage of cells displaying a monopolar spindle phenotype.
Cell Viability Assay (MTS Assay)
Objective: To quantify the effect of this compound and Eg5 knockdown on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
Treatment/Transfection: Treat the cells with a dose range of this compound or transfect with Eg5/control siRNA as described previously.
-
Incubation: Incubate for 48-72 hours.
-
MTS Reagent: Add CellTiter 96 AQueous One Solution Reagent (or similar MTS reagent) to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: Normalize the results to the vehicle control or control siRNA-treated cells to determine the percentage of viable cells.
Visualizations
Signaling and Experimental Pathways
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting the kinesin Eg5 to monitor siRNA transfection in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of active and inactive siRNA targeting the mitotic kinesin Eg5 impairs silencing efficiency in several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 14. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 15. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Litronesib and Other Thiadiazole-Based Eg5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Litronesib (LY2523355) and other prominent thiadiazole-based inhibitors of the mitotic kinesin Eg5 (also known as KSP or KIF11). By summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying biological pathways, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction to Eg5 Inhibition and Thiadiazole Derivatives
The kinesin spindle protein Eg5 is a crucial motor protein involved in the formation and maintenance of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division. Inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in rapidly dividing cancer cells. This targeted approach makes Eg5 an attractive target for cancer therapy.[1]
Thiadiazole derivatives have emerged as a promising class of small molecule Eg5 inhibitors. Among these, this compound and Filanesib (ARRY-520) have progressed to clinical trials, demonstrating the potential of this chemical scaffold.[1] This guide will focus on a direct comparison of these two leading compounds, supplemented with data on other relevant thiadiazole derivatives where available.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and Filanesib, focusing on their in vitro inhibitory activity against the Eg5 ATPase and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Eg5 ATPase Inhibition
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| This compound (LY2523355) | KSP/Eg5 ATPase | 26 | Not Specified | [1] |
| Filanesib (ARRY-520) | Human KSP | 6 | Not Specified | [2] |
| K858 | KSP ATPase | 1300 | Not Specified | [1] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | EC50/GI50 (nM) | Assay Method | Reference |
| Filanesib (ARRY-520) | Broad range of human and rodent tumor cell lines | 0.4 - 14.4 | Not Specified | [2] |
| Filanesib (ARRY-520) | HCT-15 | 3.7 | MTS Assay (72 hrs) | [3] |
| Filanesib (ARRY-520) | NCI/ADR-RES | 14 | MTS Assay (72 hrs) | [3] |
| Filanesib (ARRY-520) | K562/ADR | 4.2 | MTS Assay (72 hrs) | [3] |
| Filanesib (ARRY-520) | Type II EOC cells | 1.5 | Not Specified (48 hrs) | [3] |
Table 3: In Vivo Efficacy in Hepatoblastoma Patient-Derived Xenografts (PDX)
| Compound | PDX Model | Outcome | Reference |
| This compound | 5/6 models | Good efficacy and specificity (sDSS > 10) | |
| Filanesib | 4/5 models | Reduced tumor growth | |
| Filanesib | HB-279 | Complete growth arrest |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of Eg5 inhibitors.
Caption: Workflow for Eg5 ATPase inhibition assay.
Caption: Workflow for mitotic arrest immunofluorescence.
Experimental Protocols
Eg5 Microtubule-Activated ATPase Assay
This protocol is adapted from established methods for measuring Eg5 ATPase activity.[4]
Reagents:
-
Assay Buffer (A25A): 25 mmol/L potassium ACES (pH 6.9), 2 mmol/L magnesium acetate, 2 mmol/L potassium EGTA, 0.1 mmol/L potassium EDTA, 1 mmol/L β-mercaptoethanol.
-
Eg5 Enzyme: Purified human Eg5 motor domain.
-
Microtubules: Paclitaxel-stabilized microtubules.
-
ATP Solution: Adenosine triphosphate in assay buffer.
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupling System: For spectrophotometric detection of ADP formation.
-
Malachite Green Reagent: For colorimetric detection of inorganic phosphate.
-
Test Compounds: this compound, Filanesib, or other thiadiazole derivatives dissolved in DMSO.
Procedure (PK/LDH Coupled Assay):
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, PK/LDH, phosphoenolpyruvate, and NADH.
-
Add the Eg5 enzyme and paclitaxel-stabilized microtubules to the reaction mixture.
-
Add serial dilutions of the test compounds (e.g., this compound) to the wells. Include a DMSO-only control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Procedure (Malachite Green Assay):
-
Set up the reaction as described above (steps 2 and 3), but without the PK/LDH coupling system.
-
Initiate the reaction by adding ATP and incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 620 nm.
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each reaction and determine the percentage of inhibition and IC50 values.
Immunofluorescence for Mitotic Arrest
This protocol outlines the general steps for visualizing the effects of Eg5 inhibitors on the mitotic spindle.[5][6]
Reagents:
-
Cell Culture Medium: Appropriate for the cancer cell line being used.
-
Coverslips: Sterile glass coverslips.
-
Test Compounds: this compound, Filanesib, or other thiadiazole derivatives dissolved in DMSO.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Solution: 1-5% BSA or normal goat serum in PBS.
-
Primary Antibody: Mouse anti-α-tubulin antibody.
-
Secondary Antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
Procedure:
-
Seed cancer cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 16-24 hours). Include a DMSO-only control.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking solution for 30-60 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Cells arrested in mitosis due to Eg5 inhibition will exhibit a characteristic monopolar spindle phenotype, with chromosomes arranged in a rosette-like pattern around a single aster of microtubules.
-
Quantify the percentage of cells with monopolar spindles to determine the mitotic arrest index.
Conclusion
This compound and Filanesib are both potent, thiadiazole-based inhibitors of the mitotic kinesin Eg5. The available preclinical data suggests that Filanesib may have a lower IC50 for Eg5 ATPase inhibition compared to this compound. Both compounds have demonstrated significant anti-proliferative activity in vitro and in vivo. The direct comparative data in hepatoblastoma PDX models indicates that both are effective, with Filanesib showing complete tumor growth arrest in one model and this compound demonstrating broad efficacy and specificity across multiple models.
The provided experimental protocols offer a starting point for researchers looking to further evaluate these and other novel thiadiazole derivatives. The continued investigation into the structure-activity relationships of this chemical class holds promise for the development of next-generation Eg5 inhibitors with improved therapeutic indices for the treatment of various cancers.[7]
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 4. eubopen.org [eubopen.org]
- 5. arigobio.com [arigobio.com]
- 6. img.abclonal.com [img.abclonal.com]
- 7. Synthetic studies on mitotic kinesin Eg5 inhibitors: synthesis and structure-activity relationships of novel 2,4,5-substituted-1,3,4-thiadiazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Sensitivity: A Comparative Guide to Predictive Biomarkers for Litronesib and Other Eg5 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of patient response to targeted therapies is paramount. This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Litronesib and other prominent Eg5 inhibitors, Filanesib and Ispinesib. By delving into the available experimental data, this document aims to furnish a clear, objective resource to inform preclinical research and clinical development strategies.
In the landscape of anti-mitotic cancer therapies, inhibitors of the kinesin spindle protein Eg5 (also known as KIF11 or KSP) represent a promising class of drugs that induce mitotic arrest and apoptosis in rapidly dividing cancer cells. This compound (LY2523355), Filanesib (ARRY-520), and Ispinesib (SB-715992) are among the key Eg5 inhibitors that have been investigated in clinical trials. However, patient responses to these agents have been variable, highlighting the critical need for predictive biomarkers to select patients most likely to benefit. This guide synthesizes the current knowledge on biomarkers associated with sensitivity to these three Eg5 inhibitors, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological pathways.
Comparative Analysis of Predictive Biomarkers
The predictive biomarker landscape for Eg5 inhibitors is varied, with the most robust data currently available for Filanesib. For this compound, a strong pharmacodynamic biomarker has been identified, while the search for a predictive biomarker for Ispinesib is still in a more exploratory phase.
| Inhibitor | Biomarker | Type | Clinical Relevance/Preclinical Findings |
| This compound | Phosphorylation of Histone H3 (Ser10) | Pharmacodynamic | Increased phosphorylation of histone H3 is a direct indicator of Eg5 inhibition and mitotic arrest. While not a predictive biomarker in the traditional sense, its measurement confirms target engagement and cellular response.[1] |
| Filanesib | Low baseline α-1-acid glycoprotein (AAG) | Predictive | Clinical trial data in multiple myeloma patients have shown a significantly higher overall response rate (ORR) in patients with low baseline AAG levels compared to those with high levels.[2][3][4][5][6] |
| BAX activation | Potential Predictive/Pharmacodynamic | Preclinical studies suggest that sensitivity to Filanesib correlates with basal BAX expression levels, and the combination of Filanesib with other agents enhances BAX activation, a key step in apoptosis.[2] | |
| Ispinesib | - | Exploratory | No definitive predictive biomarkers have been validated. However, preclinical studies have shown broad activity across various breast cancer subtypes, suggesting that genomic and transcriptomic profiling may yet uncover sensitivity markers.[7][8] |
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical trials and preclinical studies, highlighting the impact of the identified biomarkers on drug sensitivity.
Table 1: Clinical Response to Filanesib Based on Baseline AAG Levels in a Phase 2 Study in Relapsed/Refractory Multiple Myeloma
| Baseline AAG Level | Overall Response Rate (ORR) | Reference |
| Low | 23% (single agent), 20% (with dexamethasone) | [2] |
| High | 0% | [2] |
In a phase 2 study of Filanesib in patients with relapsed/refractory multiple myeloma, all responding patients had low baseline levels of α-1-acid glycoprotein (AAG).[5][6] A post-hoc analysis indicated that at a baseline AAG value of 110 mg/dL or above, no patients achieved a minimal response or better.[2]
Table 2: Preclinical Sensitivity of Breast Cancer Cell Lines to Ispinesib
| Breast Cancer Subtype | Cell Lines | In Vitro Sensitivity (GI50 Range) | In Vivo Response | Reference |
| ER-positive | MCF7 | 10-100 nM | Tumor regressions, including complete responses | [7][8] |
| HER2-positive | BT-474, HCC1954, KPL4 | 10-100 nM | Tumor regressions, including complete responses | [7][8] |
| Triple-negative | MDA-MB-468 | 7.4 - 100 nM | Complete tumor regressions and tumor-free survivors | [7][8] |
Ispinesib has demonstrated broad antiproliferative activity against a large panel of breast cancer cell lines, with GI50 values for most lines falling between 10 nM and 100 nM.[7][8] Notably, the triple-negative MDA-MB-468 cell line, among the most sensitive in vitro, also showed the greatest in vivo sensitivity.[7][8]
Signaling Pathways and Resistance Mechanisms
The efficacy of Eg5 inhibitors is intrinsically linked to the mitotic spindle checkpoint and the subsequent induction of apoptosis. Resistance can emerge through various mechanisms, including the upregulation of alternative kinesins.
Caption: Eg5 Inhibition Pathway Leading to Apoptosis.
Inhibition of Eg5 by drugs like this compound prevents the formation of a bipolar spindle, leading to the formation of a monopolar spindle. This triggers the spindle assembly checkpoint, causing mitotic arrest and subsequent activation of the apoptotic cascade, which can involve the activation of pro-apoptotic proteins like BAX.
References
- 1. researchgate.net [researchgate.net]
- 2. cancernetwork.com [cancernetwork.com]
- 3. A Phase 1 Dose-Escalation Study of Filanesib Plus Bortezomib and Dexamethasone in Patients With Recurrent/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. PathScan® Phospho-Histone H3 (Ser10) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Litronesib
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Litronesib is paramount. Although a Safety Data Sheet (SDS) from MedChemExpress indicates that this compound is not classified as a hazardous substance, it is crucial to note that the chemical, physical, and toxicological properties have not been fully investigated.[1] Therefore, a cautious approach, treating it as a potentially potent compound, is recommended. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to prevent direct contact with this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Recommended PPE | Specifications and Best Practices |
| General Handling (Weighing, preparing solutions) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side-Shields- Suitable Respirator | - Gloves should be powder-free and frequently inspected for tears or punctures.[2] Change gloves immediately if contaminated.- Gowns should be disposable, made of a low-permeability fabric, and have long sleeves with tight-fitting cuffs.- Eye protection is mandatory to prevent splashes.[1]- A respirator should be used, especially when handling the powder form, to avoid inhalation.[1] |
| Spill Cleanup | - Double Nitrile Gloves (Industrial thickness >0.45mm)- Impervious Disposable Gown- Chemical Splash Goggles and Face Shield- Full-facepiece, cartridge-type respirator | - Thicker, chemical-resistant gloves provide enhanced protection during spill management.[1]- A fluid-resistant gown is necessary to protect against splashes of potentially concentrated solutions.[3]- Full face and eye protection is crucial during spill cleanup.[4]- A higher level of respiratory protection is required for potential aerosol generation during a spill.[5] |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Safety Goggles | - PPE worn during handling and cleanup should be considered contaminated and disposed of as hazardous waste.[5] |
Operational and Disposal Plans
Engineering Controls: To minimize the risk of exposure, it is highly recommended to handle this compound within a certified chemical fume hood or a biological safety cabinet (BSC).[4] For potent compounds, containment solutions like glove boxes or isolators offer the highest level of protection.[6] Ensure that a safety shower and eyewash station are readily accessible in the work area.[1]
Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use dedicated equipment (spatulas, weighing boats, etc.) and decontaminate them thoroughly after use.
-
Work in a well-ventilated area.[1]
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Management: In the event of a spill, prompt and appropriate action is crucial. The following workflow outlines the necessary steps.
Disposal Plan: All waste materials contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, should be collected in a designated, sealed, and properly labeled hazardous waste container.[5] Disposal must be carried out in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound or its waste down the drain.[1]
Experimental Protocols
While specific experimental protocols will vary depending on the research objectives, the following general steps should be followed when working with this compound in a laboratory setting:
-
Preparation: Before starting any experiment, ensure all necessary PPE is available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If working with powdered this compound, weigh the required amount in a chemical fume hood or a balance enclosure to prevent inhalation of airborne particles.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to avoid splashing. Use a vortex mixer or sonicator as needed to ensure complete dissolution.
-
Cell Culture and In Vitro Assays: When adding this compound solutions to cell cultures or other assays, use appropriate sterile techniques within a biological safety cabinet.
-
Post-Experiment Cleanup: After completing the experiment, decontaminate all work surfaces and equipment. Dispose of all contaminated materials as outlined in the disposal plan.
By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure and safely handle this compound in a laboratory setting.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. ipservices.care [ipservices.care]
- 4. gerpac.eu [gerpac.eu]
- 5. Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs - IAM Union [goiam.org]
- 6. witpress.com [witpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
